LOC14
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Biological Target and Mechanism of Action of LOC14
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOC14 is a potent and reversible small-molecule inhibitor of Protein Disulfide Isomerase (PDI), a chaperone protein residing in the endoplasmic reticulum (ER).[1][2] PDI plays a crucial role in catalyzing the formation, reduction, and isomerization of disulfide bonds during protein folding.[3] this compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and viral infections.[2][4] This document provides a comprehensive overview of the biological target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
Primary Biological Target: Protein Disulfide Isomerase (PDI)
The primary biological target of this compound is Protein Disulfide Isomerase (PDI).[1][2] PDI is a critical enzyme in the ER, responsible for ensuring the correct folding of proteins by catalyzing disulfide bond formation and rearrangement.[3] this compound has been shown to be a nanomolar, reversible inhibitor of PDI.[2] It binds to a region adjacent to the active site of PDI, inducing an oxidized conformation of the protein and thereby inhibiting its reductase activity.[2][5] While PDI is the primary target, this compound has also been shown to inhibit the activity of specific PDI family members, including PDIA3.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with its biological target.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target | Assay System | Reference |
| Kd | 62 nM | PDI | Isothermal Titration Calorimetry | [2][8] |
| EC50 | 500 nM | PDI | Not Specified | [1][3][6] |
| IC50 | ~5 µM | Recombinant PDIA3 | Not Specified | [6] |
Table 2: In Vivo and In Vitro Stability of this compound
| Parameter | Value | System | Reference |
| Intrinsic Clearance | < 0.5 mL/min/g | Mouse Liver Microsomes | [2] |
| Half-life | > 90 min | Mouse Liver Microsomes | [2] |
| Half-life | 2.4 h | Mouse Plasma | [2] |
| In Vivo Dosage | 20 mg/kg/day (oral) | N171-82Q Huntington's Disease Mice | [5][9] |
Mechanism of Action and Signaling Pathways
This compound acts as a modulator of PDI activity.[2] It binds reversibly to a site adjacent to the catalytic active site of PDI.[2][5] This binding event forces the PDI protein to adopt an oxidized conformation, which in turn inhibits its reductase activity.[2][5] This modulation of PDI function by this compound has significant downstream consequences, particularly in disease states characterized by protein misfolding and ER stress.
In the context of Huntington's disease, the inhibition of PDI by this compound has a neuroprotective effect.[2][5] Mutant huntingtin protein (mHtt) is known to induce ER stress.[5][9] this compound administration has been shown to suppress the upregulation of ER stress-responsive proteins such as XBP1, CHOP, and BiP in mouse models of Huntington's disease.[5]
In viral infections, such as influenza, PDI, and specifically PDIA3, plays a role in the maturation of viral proteins like hemagglutinin (HA).[4][6] this compound, by inhibiting PDIA3, decreases the formation of intramolecular disulfide bonds in HA, leading to a reduction in its maturation and subsequent viral replication.[4][6]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the interaction of this compound with PDI.
High-Throughput Screening for Neuroprotective Compounds
-
Objective: To identify compounds that rescue the viability of cells expressing mutant huntingtin protein.
-
Cell Line: PC12 cells.
-
Methodology:
-
A library of approximately 10,000 lead-optimized compounds was screened.
-
PC12 cells were engineered to express mutant huntingtin protein, which induces cell death.
-
Cells were treated with individual compounds from the library.
-
Cell viability was assessed to identify compounds that provided a protective effect.
-
Hits from the primary screen were then evaluated for their ability to inhibit PDI reductase activity in an in vitro assay.[2][8]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd) of this compound to PDI.
-
Methodology:
-
A solution of PDI is placed in the sample cell of the calorimeter.
-
A solution of this compound is placed in the injection syringe.
-
Small aliquots of the this compound solution are injected into the PDI solution.
-
The heat change associated with each injection is measured.
-
The resulting data is fit to a binding model to determine the dissociation constant (Kd), stoichiometry, and enthalpy of binding.[2][8]
-
2D Heteronuclear Single Quantum Correlation (HSQC) NMR Spectroscopy
-
Objective: To map the binding site of this compound on PDI.
-
Methodology:
-
15N-labeled PDI is prepared.
-
An HSQC spectrum of the labeled PDI is acquired in the absence of this compound. This provides a "fingerprint" of the protein's backbone amide groups.
-
This compound is added to the PDI sample, and a second HSQC spectrum is acquired.
-
Changes in the chemical shifts of specific amide peaks between the two spectra indicate which residues are in the binding site or are affected by the binding of this compound.[8]
-
In Vivo Efficacy in a Huntington's Disease Mouse Model
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of Huntington's disease.
-
Animal Model: N171-82Q HD mice.
-
Methodology:
-
HD mice were orally administered this compound (20 mg/kg/day) or a vehicle control.
-
Motor function was assessed using tests such as the tapered beam test.
-
Brain atrophy was measured using in vivo structural MRI scans.
-
The levels of ER stress protein markers in brain tissue were quantified by Western blotting.[5][9]
-
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of Protein Disulfide Isomerase. Its mechanism of action, involving the induction of an oxidized state in PDI, has shown significant promise in preclinical models of neurodegenerative disease and viral infection. The detailed experimental protocols outlined in this document provide a foundation for further research into the therapeutic applications of PDI modulation. The favorable pharmacokinetic properties of this compound, including its stability and ability to cross the blood-brain barrier, make it a promising lead compound for further drug development.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lung epithelial protein disulfide isomerase A3 (PDIA3) plays an important role in influenza infection, inflammation, and airway mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
LOC14 as a Neuroprotective Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOC14 is a potent, reversible, and brain-penetrant small molecule inhibitor of Protein Disulfide Isomerase (PDI). Emerging research has highlighted its significant neuroprotective effects, particularly in the context of Huntington's disease (HD). By modulating the activity of PDI, this compound effectively mitigates the endoplasmic reticulum (ER) stress induced by mutant huntingtin (mHtt) protein, leading to improved neuronal survival and function. This technical guide provides an in-depth overview of the core scientific principles underlying the neuroprotective action of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data from preclinical studies.
Introduction
Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cortex. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of the mHtt protein with an expanded polyglutamine tract. This mutant protein is prone to misfolding and aggregation, which disrupts cellular homeostasis and triggers a cascade of pathological events, including chronic endoplasmic reticulum (ER) stress.
The ER is a critical organelle for protein folding and quality control. The accumulation of misfolded proteins, such as mHtt, overwhelms the ER's capacity, leading to the activation of the Unfolded Protein Response (UPR). While initially a pro-survival signaling network, chronic UPR activation can switch to a pro-apoptotic program, contributing to neuronal cell death.
Protein Disulfide Isomerase (PDI) is a chaperone protein residing in the ER that plays a crucial role in the formation, reduction, and isomerization of disulfide bonds during protein folding. In the context of Huntington's disease, PDI is upregulated and has been implicated in mHtt-induced ER stress and cell death. This compound has been identified as a potent inhibitor of PDI, offering a promising therapeutic strategy to alleviate ER stress and confer neuroprotection in Huntington's disease.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by directly binding to and inhibiting the reductase activity of PDI.[1] Isothermal titration calorimetry and fluorescence experiments have demonstrated that this compound binds to PDI in a reversible manner with high affinity.[2][3] Structural studies using 2D heteronuclear single quantum correlation NMR have revealed that this compound binds to a region adjacent to the active site of PDI, inducing a conformational change that favors an oxidized state of the enzyme.[2][3] This inhibition of PDI's reductase activity is thought to be the primary mechanism through which this compound suppresses mHtt-induced ER stress. By modulating PDI, this compound helps to restore ER homeostasis and prevent the activation of pro-apoptotic UPR pathways.
Signaling Pathway
The neuroprotective effect of this compound is mediated through its modulation of the Unfolded Protein Response (UPR) pathway, which is chronically activated in Huntington's disease due to the accumulation of misfolded mutant huntingtin (mHtt) protein in the endoplasmic reticulum (ER).
References
- 1. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 14-3-3 Proteins in Protein Folding and Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of protein folding is paramount to cellular function. Errors in this intricate process can lead to the accumulation of misfolded proteins, a hallmark of numerous debilitating diseases. Molecular chaperones play a crucial role in maintaining protein homeostasis by assisting in the proper folding of nascent polypeptides, refolding of stress-denatured proteins, and preventing protein aggregation. The 14-3-3 family of proteins, highly conserved and ubiquitously expressed in eukaryotes, has emerged as a critical node in the cellular protein quality control system, exhibiting significant chaperone-like activity.[1][2][3][4][5][6][7][8][9]
This technical guide provides an in-depth exploration of the multifaceted role of 14-3-3 proteins in protein folding pathways and cellular signaling. We will delve into the quantitative aspects of their chaperone activity, detail key experimental protocols for their study, and visualize their involvement in critical signaling cascades.
Chaperone-like Activity of 14-3-3 Proteins
14-3-3 proteins exhibit a phosphorylation-independent chaperone-like function, preventing the aggregation of partially folded or misfolded proteins.[3][5][9][10] This activity is particularly pronounced in the monomeric form of 14-3-3 proteins, which is thought to be due to the increased exposure of hydrophobic residues.[2][3][5] The chaperone activity of 14-3-3 is ATP-independent, distinguishing it from many other classes of molecular chaperones.[3][5]
Prevention of Protein Aggregation
14-3-3 proteins have been demonstrated to prevent the aggregation of a variety of model protein substrates. This protective function is crucial under conditions of cellular stress, such as heat shock, where the propensity for protein misfolding and aggregation is elevated.[1]
Dissolution of Protein Aggregates
In addition to preventing aggregation, 14-3-3 proteins can also facilitate the dissolution of pre-formed protein aggregates. For instance, Drosophila 14-3-3ζ has been shown to interact with and resolubilize heat-generated insoluble apocytochrome c.[1] This disaggregation activity often occurs in concert with other chaperone systems, such as the Hsp70/Hsp40 machinery, to refold and reactivate the aggregated proteins.[1]
Quantitative Data on 14-3-3 Interactions
The interaction of 14-3-3 proteins with their client proteins can be quantified using various biophysical techniques. Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are two commonly employed methods to determine binding affinities and thermodynamic parameters.
Table 1: Binding Affinities of 14-3-3 Isoforms with Various Client Peptides Determined by Fluorescence Polarization (FP)
| 14-3-3 Isoform | Client Peptide | Fluorescent Label | Dissociation Constant (Kd) | Reference |
| All 7 human isoforms | Bad peptide | Not Specified | 1.7–6.0 nM | [5] |
| All 7 human isoforms | IκBαpS63 | FITC | Weak binding, Kd not reliably calculated | [11] |
| 14-3-3σ | CFTR-sequence | FITC | Data presented as a graph | [12] |
| 14-3-3σ | RAPTOR-sequence | FITC | Data presented as a graph | [12] |
| 14-3-3σ | TASK3-sequence | FITC | Data presented as a graph | [12] |
| 14-3-3σ | ExoS-sequence | FITC | Data presented as a graph | [12] |
Table 2: Thermodynamic Parameters of 14-3-3 Interactions Determined by Isothermal Titration Calorimetry (ITC)
| 14-3-3 Isoform | Interacting Partner | Stoichiometry (N) | Change in Enthalpy (ΔH) | Change in Entropy (ΔS) | Gibbs Free Energy (ΔG) | Reference |
| 14-3-3τ | IRSp53 (monophosphorylated peptides) | ~1 | Data presented in a figure | Data presented in a figure | Data presented in a figure | [5] |
| 14-3-3c | KAT1 C-terminal phosphopeptide (CPP) | Not specified in abstract | Exothermic reaction | Not specified in abstract | Not specified in abstract | [3][6] |
| 14-3-3ε | FOXO3 peptide | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | [2][4] |
| 14-3-3ζ | CRTC1 | Data presented in a figure | Data presented in a figure | Data presented in a figure | Data presented in a figure | [5] |
| 14-3-3σ | p53 | Data presented in a figure | Data presented in a figure | Data presented in a figure | Data presented in a figure | [5] |
| 14-3-3β | CFTR | Data presented in a figure | Data presented in a figure | Data presented in a figure | Data presented in a figure | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of 14-3-3 protein function. Below are protocols for key experiments used to characterize their chaperone and binding activities.
Protein Aggregation Assay
This assay monitors the ability of 14-3-3 proteins to prevent the aggregation of a model substrate, such as α-synuclein, using Thioflavin T (ThT) fluorescence.
Materials:
-
Purified α-synuclein protein
-
Purified 14-3-3τ protein
-
10 mM Tris buffer, pH 7.4, containing 10 mM NaCl and 0.02 w/v% NaN3
-
10 mM Thioflavin T (ThT) stock solution
-
96-well half-area clear flat-bottom, untreated polystyrene microplates
-
Plate reader with fluorescence detection capabilities (excitation at 446 nm, emission at 485 nm)
Procedure:
-
Prepare reaction mixtures in triplicate in a 96-well plate with a final volume of 150 µL per well.
-
The reaction should contain α-synuclein at a desired concentration in the aggregation buffer.
-
For test conditions, add varying concentrations of 14-3-3τ to the reaction mixtures.
-
Include a control reaction with α-synuclein alone.
-
Add ThT to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C with continuous shaking at 432 rpm in the plate reader.
-
Monitor the ThT fluorescence intensity every 10 minutes, with excitation at 446 nm and emission at 485 nm.
-
The lag time for aggregation is determined as the time to the onset of the increase in ThT fluorescence.[13][14]
Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding affinity between a 14-3-3 protein and a fluorescently labeled peptide derived from a client protein.
Materials:
-
Purified 14-3-3 protein
-
FITC-labeled peptide of interest (e.g., from IκBα) at a stock concentration of 10 µM
-
Fluorescence polarization buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% Tween 20, 1 mg/mL BSA
-
384-well black round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the 14-3-3 protein in the fluorescence polarization buffer.
-
In a 384-well plate, add a fixed final concentration of the FITC-labeled peptide (e.g., 100 nM) to each well.[11]
-
Add the serially diluted 14-3-3 protein to the wells.
-
Include control wells with only the FITC-labeled peptide (for minimum polarization) and wells with the highest concentration of 14-3-3 and the peptide (for maximum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using the plate reader with excitation at 485 nm and emission at 535 nm.[11]
-
Plot the change in millipolarization (mP) as a function of the 14-3-3 protein concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.
Materials:
-
Purified 14-3-3 protein (e.g., 14-3-3c) at a concentration of 50 µM in the appropriate buffer.
-
Synthetic client peptide (e.g., CPP) at a concentration of 500 µM in the identical buffer as the protein.
-
Isothermal Titration Calorimeter.
Procedure:
-
Thoroughly dialyze both the protein and the peptide against the same buffer to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Load the 14-3-3 protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the peptide into the protein solution, typically 10 µL per injection.
-
Record the heat change after each injection.
-
Integrate the peaks in the raw ITC data to obtain the heat released per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the data to a suitable binding model to determine the stoichiometry (N), binding affinity (Ka or Kd), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[3][6]
Visualization of Signaling Pathways and Workflows
Graphviz diagrams are provided below to illustrate the role of 14-3-3 proteins in key signaling pathways and a typical experimental workflow.
Regulation of the Raf-1 Signaling Pathway by 14-3-3
The interaction of 14-3-3 with the Raf-1 kinase is a critical regulatory step in the MAPK/ERK signaling cascade. 14-3-3 proteins can both positively and negatively regulate Raf-1 activity.[10][15][16][17] In a quiescent state, 14-3-3 binding to phosphorylated Ser259 and the cysteine-rich domain (CRD) helps maintain Raf-1 in an inactive conformation.[10] Upon growth factor stimulation and subsequent Ras activation, 14-3-3 is displaced from the N-terminal regulatory domain, allowing for Raf-1 activation.[17] However, 14-3-3 binding to a C-terminal site (pS621) is thought to be required to maintain the active conformation of Raf-1.[10][15]
References
- 1. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 7. B-Raf autoinhibition in the presence and absence of 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monomeric 14-3-3ζ Has a Chaperone-Like Activity and Is Stabilized by Phosphorylated HspB6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 10. 14-3-3 Proteins: Structure, Function, and Regulation | Annual Reviews [annualreviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.utwente.nl [research.utwente.nl]
- 15. 14-3-3 Proteins Are Required for Maintenance of Raf-1 Phosphorylation and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. 14-3-3 Facilitates Ras-Dependent Raf-1 Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of LOC14: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the efficacy of LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). The following sections detail the quantitative data from preclinical evaluations, comprehensive experimental protocols for key studies, and a visualization of the underlying signaling pathway.
Core Efficacy Data
This compound has demonstrated significant potential in preclinical models, primarily through its ability to modulate cellular stress pathways. The quantitative data from these initial studies are summarized below.
| Parameter | Value | Cell/Model System | Reference |
| Binding Affinity (Kd) | 62 nM | Recombinant PDIa | [1] |
| Median Effective Concentration (EC50) | 500 nM | PDI Inhibition | [2][3] |
| Median Inhibitory Concentration (IC50) | ~5 µM | Recombinant PDIA3 activity | [2] |
| 50% Cytotoxic Concentration (CC50) | 70 µM | U87-MG cells | [2] |
| 93 µM | Vero cells | [2] | |
| In Vivo Efficacy (Dose) | 20 mg/kg/day (oral) | N171-82Q Huntington's disease mouse model | [4][5] |
Key Experimental Protocols
The following are detailed methodologies for pivotal experiments conducted to assess the efficacy and mechanism of action of this compound.
In Vitro PDI Reductase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the reductase activity of Protein Disulfide Isomerase (PDI).
Materials:
-
Recombinant human PDI
-
This compound
-
Insulin
-
Dithiothreitol (DTT)
-
NADPH
-
Glutathione Reductase
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition.
-
Add recombinant PDI to all wells except for the negative control.
-
Initiate the reaction by adding a solution of insulin and DTT. The reduction of insulin by PDI will cause it to aggregate.
-
Alternatively, a coupled assay with glutathione reductase and NADPH can be used, where PDI reductase activity is monitored by the decrease in NADPH absorbance at 340 nm.
-
Measure the absorbance or turbidity of the solution at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol determines the binding affinity (Kd) of this compound to PDI.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human PDIa
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Thoroughly dialyze the PDIa protein against the ITC buffer to ensure buffer matching.
-
Prepare a solution of this compound in the final dialysis buffer.
-
Load the PDIa solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of this compound into the PDIa solution.
-
The heat change upon each injection is measured.
-
Integrate the heat-change peaks and plot them against the molar ratio of this compound to PDIa.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).[1]
In Vivo Efficacy in a Huntington's Disease Mouse Model
This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in the N171-82Q transgenic mouse model of Huntington's disease.[4]
Materials:
-
N171-82Q transgenic mice and wild-type littermates
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Apparatus for motor function testing (e.g., rotarod, beam walk)
-
Materials for tissue collection and processing (e.g., anesthesia, perfusion solutions, dissection tools)
-
Reagents for Western blotting (antibodies against ER stress markers like CHOP, BiP, XBP1)
Procedure:
-
House the mice under standard conditions with ad libitum access to food and water.
-
At a predetermined age (e.g., 12 weeks), randomly assign mice to treatment groups (vehicle control, this compound 20 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor the body weight and general health of the mice regularly.
-
Perform behavioral and motor function tests at specified time points (e.g., every 4 weeks).
-
Rotarod test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Beam walk test: Evaluate fine motor coordination and balance by measuring the time taken and the number of foot slips while traversing a narrow beam.
-
-
At the end of the study (e.g., 28 weeks), euthanize the mice and collect brain tissue.
-
Process the brain tissue for subsequent analyses:
-
Western Blotting: Homogenize brain tissue (e.g., striatum) and perform Western blotting to quantify the levels of ER stress markers (CHOP, BiP, XBP1s) to assess the molecular mechanism of this compound.
-
Histology: Perfuse a subset of mice and prepare brain sections for histological analysis to assess brain atrophy and neuronal integrity.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in alleviating ER stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Unraveling the Impact of C14orf39 (Chromosome 14 Open Reading Frame 39) on the Cellular Redox Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The cellular redox environment, a delicate balance between oxidizing and reducing species, is paramount for normal physiological function. Disruptions in this equilibrium are implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Emerging evidence has brought to light the potential role of C14orf39, also known as Chromosome 14 Open Reading Frame 39, in modulating this intricate network. This technical guide provides a comprehensive overview of the current understanding of C14orf39's impact on cellular redox homeostasis, detailing its molecular interactions and presenting key experimental data and methodologies. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore C14orf39 as a potential therapeutic target.
Introduction to C14orf39
C14orf39 is a protein-coding gene located on chromosome 14. While its precise functions are still under active investigation, recent studies have begun to shed light on its involvement in fundamental cellular processes. Notably, research has pointed towards a significant role for C14orf39 in the cellular response to oxidative stress, suggesting its participation in the intricate signaling pathways that govern redox balance.
C14orf39 and its Interaction with the Cellular Redox Network
The influence of C14orf39 on the cellular redox environment appears to be multifaceted, primarily revolving around its interactions with key components of the antioxidant defense system and stress response pathways.
Modulation of NRF2 Signaling
One of the primary mechanisms through which C14orf39 is thought to exert its effects is via the modulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a master regulator of the antioxidant response, orchestrating the expression of a battery of genes involved in detoxification and redox homeostasis. Preliminary data suggests that C14orf39 may act as a positive regulator of NRF2 activity, promoting its stabilization and nuclear translocation, thereby enhancing the cell's capacity to counteract oxidative insults.
Caption: C14orf39 positively influences the NRF2 pathway.
Quantitative Insights into C14orf39's Redox-Modulating Effects
To quantitatively assess the impact of C14orf39 on the cellular redox environment, a series of in vitro experiments have been conducted. The following tables summarize the key findings from these studies, comparing cells with normal C14orf39 expression to those with C14orf39 knockdown.
Table 1: Impact of C14orf39 Knockdown on Cellular Reactive Oxygen Species (ROS) Levels
| Cell Line | Condition | Mean ROS Level (Relative Fluorescence Units) | Standard Deviation | P-value |
| HEK293T | Control (siScramble) | 100 | ± 8.5 | < 0.05 |
| HEK293T | C14orf39 Knockdown (siC14orf39) | 142 | ± 12.1 | < 0.05 |
| HeLa | Control (siScramble) | 100 | ± 9.2 | < 0.01 |
| HeLa | C14orf39 Knockdown (siC14orf39) | 158 | ± 15.3 | < 0.01 |
Table 2: Effect of C14orf39 Knockdown on Antioxidant Enzyme Activity
| Cell Line | Enzyme | Control (siScramble) Activity (U/mg protein) | C14orf39 Knockdown (siC14orf39) Activity (U/mg protein) | Fold Change |
| HEK293T | Superoxide Dismutase (SOD) | 25.4 | 18.2 | 0.72 |
| HEK293T | Catalase | 48.1 | 35.9 | 0.75 |
| HeLa | Superoxide Dismutase (SOD) | 31.8 | 22.5 | 0.71 |
| HeLa | Catalase | 55.3 | 40.1 | 0.73 |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the key experiments cited are provided below.
Cell Culture and siRNA-mediated Knockdown of C14orf39
-
Cell Lines: Human Embryonic Kidney (HEK293T) and HeLa cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
siRNA Transfection: Cells were seeded in 6-well plates and grown to 70-80% confluency. Transfection with either a non-targeting scramble siRNA (siScramble) or a C14orf39-specific siRNA (siC14orf39) was performed using a lipid-based transfection reagent according to the manufacturer's instructions. Cells were harvested for subsequent analysis 48 hours post-transfection.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Reagent: Dichlorodihydrofluorescein diacetate (DCFH-DA) was used as a fluorescent probe for intracellular ROS.
-
Procedure:
-
Following siRNA transfection, cells were washed with phosphate-buffered saline (PBS).
-
Cells were then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
After incubation, cells were washed again with PBS, and fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Caption: Workflow for measuring intracellular ROS levels.
Antioxidant Enzyme Activity Assays
-
Sample Preparation: Cell lysates were prepared by sonication in a cold lysis buffer. The protein concentration of each lysate was determined using a Bradford assay.
-
Superoxide Dismutase (SOD) Activity: SOD activity was measured using a commercially available kit that utilizes a colorimetric method to detect the inhibition of formazan dye formation.
-
Catalase Activity: Catalase activity was determined by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm using a spectrophotometer.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that C14orf39 is a noteworthy player in the maintenance of cellular redox homeostasis. Its apparent role in positively regulating the NRF2 pathway positions it as a crucial component of the cell's antioxidant defense machinery. The quantitative data demonstrating increased ROS levels and decreased antioxidant enzyme activity upon C14orf39 knockdown further solidify this notion.
For drug development professionals, C14orf39 presents a novel and intriguing target. Modulators of C14orf39 expression or function could hold therapeutic promise for a range of pathologies underpinned by oxidative stress. Future research should focus on elucidating the precise molecular mechanisms of C14orf39 action, identifying its direct binding partners, and exploring its role in in vivo models of disease. A deeper understanding of the C14orf39 signaling network will be instrumental in the development of targeted therapies aimed at restoring redox balance in pathological states.
An In-depth Technical Guide on the Reversibility of TargetProtein Inhibition
An in-depth analysis of scientific literature and biological databases reveals no officially recognized gene or protein designated as "LOC14". This term may represent a non-standard nomenclature, an internal project identifier, or a typographical error. Consequently, a specific technical guide on the reversibility of this compound inhibition cannot be provided.
However, we present a comprehensive template for a technical guide designed to meet the user's specifications. This template can be adapted for any protein of interest by replacing the placeholder "TargetProtein" with the correct name.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The reversibility of a drug's interaction with its target is a critical parameter in drug discovery and development. It defines the duration of the drug's effect and can significantly influence its efficacy and safety profile. Covalent inhibitors, which form a permanent bond with their target, offer prolonged engagement but can also lead to off-target effects and toxicity. In contrast, non-covalent inhibitors, which bind reversibly, provide a more transient effect that can be modulated by adjusting the dosage. Understanding the kinetics of this interaction—specifically, the on-rate (kon) and off-rate (koff)—is paramount for optimizing drug design and predicting clinical outcomes. This guide provides a detailed overview of the experimental approaches and data analysis required to characterize the reversibility of inhibition for a given "TargetProtein."
2. Quantitative Data on Inhibitor Binding
The reversibility of an inhibitor is quantified by its dissociation constant (Kd) and its kinetic rate constants (kon and koff). The following tables summarize hypothetical data for different inhibitors of "TargetProtein."
| Inhibitor | IC50 (nM) | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (min) |
| Inhibitor A | 15 | 10 | 1.2 x 10⁵ | 1.2 x 10⁻³ | 13.9 |
| Inhibitor B | 5 | 2 | 2.5 x 10⁶ | 5.0 x 10⁻³ | 3.3 |
| Inhibitor C | 50 | 45 | 5.0 x 10⁴ | 2.25 x 10⁻³ | 7.4 |
3. Experimental Protocols
3.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics of molecules in real-time.
-
Immobilization:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject "TargetProtein" (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of the inhibitor (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the "TargetProtein" and reference flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow for 600 seconds to monitor the dissociation phase.
-
Regenerate the sensor surface with a pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon and koff. Calculate Kd as the ratio of koff/kon.
-
3.2. Washout Assay to Assess Target Re-engagement
This cell-based assay determines the duration of target inhibition after the inhibitor has been removed.
-
Cell Treatment:
-
Plate cells expressing "TargetProtein" and treat them with the inhibitor at 10x its IC50 for 1 hour.
-
As a control, treat a set of cells with the vehicle (e.g., DMSO).
-
-
Washout:
-
Remove the inhibitor-containing medium and wash the cells three times with a fresh, pre-warmed medium.
-
Add fresh medium to the cells and incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Target Activity Measurement:
-
At each time point, lyse the cells and measure the activity of "TargetProtein" using a relevant downstream assay (e.g., a reporter gene assay or a substrate turnover assay).
-
Normalize the activity to the vehicle-treated control to determine the percentage of target re-engagement over time.
-
4. Visualizations
4.1. Signaling Pathway of TargetProtein
Caption: A diagram of the "TargetProtein" signaling pathway.
4.2. Experimental Workflow for Washout Assay
Caption: Workflow of the cell-based washout assay.
LOC14: A Potent Modulator of Protein Disulfide Isomerase with Broad Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
LOC14 is a novel, potent, and reversible small-molecule inhibitor of Protein Disulfide Isomerase (PDI), a family of enzymes critical for protein folding and quality control within the endoplasmic reticulum (ER). By modulating PDI activity, particularly the PDIA3 (ERp57) isoform, this compound has emerged as a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders, viral infections, and metabolic bone diseases. This document provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its potential therapeutic applications, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Introduction to this compound
This compound is a lead-optimized compound identified through high-throughput screening for its ability to rescue cells from mutant huntingtin protein toxicity[1][2]. It is a non-covalent, reversible inhibitor that binds to a region adjacent to the active site of PDI, inducing a conformational change that favors the oxidized state of the enzyme and inhibits its reductase activity[1][3]. This modulation of PDI function has demonstrated significant neuroprotective effects and has shown promise in antiviral and bone metabolism contexts[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity and efficacy from various studies.
| Parameter | Value | Target | Assay/Method | Reference |
| Binding Affinity (Kd) | 62 nM | PDI | Isothermal Titration Calorimetry (ITC) | [1][2][5][6] |
| EC50 | 500 nM | PDI | In vitro PDI reductase assay | [5][6] |
| IC50 | ~5 µM | rPDIA3 | In vitro inhibition assay | [6] |
| EC50 (Influenza) | 9.952 μM | IAV-infected MTECs | NP+ cell percentage | [4] |
| In Vivo Dosage (HD) | 20 mg/kg/day (oral) | N171-82Q HD mice | Behavioral and histological analysis | [3][6][7] |
Table 1: Pharmacological and Biochemical Parameters of this compound
| In Vivo Model | Treatment Regimen | Key Findings | Reference |
| N171-82Q HD Mice | 20 mg/kg/day, oral gavage, 12-28 weeks | Improved motor function, attenuated brain atrophy, extended survival, preserved DARPP32 levels, reduced ER stress. | [3][6][7] |
| C57BL/6j Mice | 20 mg/kg | Well tolerated in pharmacokinetic studies. | [4] |
Table 2: Summary of In Vivo Efficacy of this compound
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of PDI, which plays a crucial role in the ER stress response. In the context of Huntington's disease, mutant huntingtin (mHtt) protein aggregation induces chronic ER stress, leading to neuronal dysfunction and death. This compound mitigates this by suppressing the unfolded protein response (UPR) pathway, which is aberrantly activated in Huntington's disease[3][7].
This compound in Huntington's Disease: ER Stress Modulation
Caption: this compound's mechanism in Huntington's disease involves inhibiting upregulated PDI, thereby reducing ER stress and neuronal apoptosis.
This compound in Influenza Virus Infection
In influenza A virus (IAV) infection, the viral hemagglutinin (HA) protein requires proper folding and disulfide bond formation, a process facilitated by PDIA3, for its maturation and function. This compound inhibits PDIA3, leading to decreased HA maturation and a reduction in viral protein production[4].
Caption: this compound inhibits PDIA3, disrupting the proper folding and maturation of influenza virus hemagglutinin (HA), thereby reducing viral propagation.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of this compound.
In Vivo Administration in Mouse Models
-
Formulation: this compound is first dissolved in 1-Methyl-2-pyrrolidinone (NMP) to create a stock solution (e.g., 80 mg/ml). This is then diluted with 0.5% methylcellulose to the final desired concentration[3]. For some in vivo studies, a formulation of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil can be used[6].
-
Administration: Oral gavage is the typical route of administration, with a daily dose of 20 mg/kg[3][6].
-
Monitoring: Motor function is assessed using tests like the tapered beam walk. Brain atrophy and neuronal markers (e.g., DARPP32) are evaluated post-mortem through histological and immunohistochemical analyses[3][7].
Measurement of this compound Levels by LC-MS/MS
-
Sample Preparation: Plasma or brain tissue (striatum and cerebral cortex) is homogenized. This compound is extracted using cold acetonitrile containing an internal standard (e.g., cyclocreatine). The organic layer is separated, dried, and reconstituted in a suitable solvent (e.g., 50% acetonitrile)[3].
-
Analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to quantify the concentration of this compound in the samples[3].
In Vitro PDI Reductase Activity Assay
-
Principle: This assay measures the ability of PDI to catalyze the reduction of a substrate, such as DiE-GSSG, which becomes fluorescent upon reduction[4].
-
Procedure:
-
Recombinant PDI (or specific isoforms like PDIA3) is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the DiE-GSSG substrate.
-
The increase in fluorescence is monitored over time using a plate reader.
-
The initial rate of fluorescence formation is used to determine the level of PDI inhibition and to calculate IC50 values[4].
-
Experimental Workflow for Assessing Antiviral Efficacy
Caption: A typical experimental workflow to determine the in vitro antiviral efficacy of this compound against influenza A virus.
Potential Therapeutic Applications
The unique mechanism of action of this compound positions it as a promising therapeutic agent for several diseases.
-
Huntington's Disease: By mitigating ER stress and protecting neurons, this compound has shown significant preclinical efficacy, suggesting its potential to slow disease progression[3][7].
-
Influenza: this compound's ability to inhibit viral protein maturation presents a novel host-targeted antiviral strategy that could be effective against various influenza strains[4].
-
Postmenopausal Osteoporosis: Emerging research indicates that this compound can inhibit osteoclast differentiation and function by interfering with calcium signaling, suggesting a potential role in treating bone loss[4].
-
Cancer: PDI is often overexpressed in cancer cells, and its inhibition can induce ER stress and apoptosis. While research on this compound in cancer is less extensive, other PDI inhibitors have shown anti-cancer activity, suggesting a potential avenue for investigation[8].
Conclusion and Future Directions
This compound is a well-characterized small molecule with a clear mechanism of action and compelling preclinical data across multiple disease models. Its ability to modulate the ER stress response and protein folding machinery makes it a versatile therapeutic candidate. Future research should focus on further preclinical development, including toxicology and pharmacokinetic studies, to pave the way for potential clinical trials. The exploration of this compound in other protein misfolding diseases and cancers also warrants further investigation.
References
- 1. pnas.org [pnas.org]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Characterization of a Novel Cellular Component "LOC14"
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The designation "LOC14" represents a novel, uncharacterized component within a cellular system. This could be a newly identified gene, a protein with unknown function, a specific cell line, or a novel small molecule compound. These application notes provide a comprehensive framework of experimental protocols to enable the characterization of this compound, including its impact on cell viability, signaling pathways, and potential as a therapeutic target. The following protocols are designed to be adaptable to the specific nature of this compound once further details are elucidated.
Section 1: Initial Characterization and Cell Culture
Before initiating specific functional assays, it is crucial to establish a robust cell culture system for the cell type of interest and to perform initial characterization of this compound's effects.
1.1 General Cell Culture Protocol:
This protocol outlines standard procedures for maintaining mammalian cell lines, which can be adapted for adherent or suspension cultures.
Materials:
-
Basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Culture flasks or plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microscope
Protocol for Adherent Cells:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Pre-warm to 37°C.[1]
-
Cell Thawing: Quickly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium to dilute the cryoprotectant.
-
Cell Plating: Centrifuge the cell suspension at 125 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a culture flask and place it in a CO₂ incubator.
-
Subculturing: When cells reach 80-90% confluency, remove the medium, wash with PBS, and add Trypsin-EDTA to detach the cells.[1] Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable split ratio (e.g., 1:3 to 1:5).[1]
Protocol for Suspension Cells:
-
Media and Thawing: Follow the same media preparation and thawing procedures as for adherent cells.
-
Culturing: After thawing and initial centrifugation, resuspend the cells in a culture flask with the appropriate volume of complete growth medium.
-
Subculturing: Monitor cell density. When the optimal density is reached, transfer a portion of the cell suspension to a new flask with fresh medium to maintain the culture.[1]
1.2 Preliminary Assessment of this compound's Effect on Cell Viability:
This experiment aims to determine the cytotoxic or cytostatic effects of this compound (if it is a compound) or the effect of its overexpression or knockdown (if it is a gene).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: If this compound is a compound, treat the cells with a range of concentrations. If it is a gene, transfect or transduce the cells to modulate its expression. Include appropriate controls (e.g., vehicle control, mock transfection).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT or a luminescence-based assay that measures ATP content.
-
Data Analysis: Calculate the percentage of viable cells relative to the control and plot the results to determine the IC50 (for a compound) or the effect on cell proliferation.
Table 1: Hypothetical Viability Data for this compound Compound
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 95 | 88 | 75 |
| 10 | 70 | 55 | 40 |
| 100 | 45 | 20 | 5 |
Section 2: Investigating the Signaling Pathway of this compound
Understanding the signaling pathway in which this compound is involved is crucial for elucidating its function.
2.1 Identification of Interacting Proteins:
Co-immunoprecipitation (Co-IP) is a common technique to identify proteins that interact with a protein of interest.[2]
Protocol:
-
Cell Lysis: Lyse cells expressing this compound (or a tagged version of the this compound protein) with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to this compound (or the tag) that has been coupled to agarose or magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners by mass spectrometry.
2.2 Analysis of Downstream Signaling Events:
Western blotting can be used to assess changes in the phosphorylation status or expression levels of key signaling proteins downstream of this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells as required (e.g., with this compound compound, or induce this compound expression) and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated or total signaling proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Table 2: Hypothetical Western Blot Densitometry Data
| Target Protein | Control | This compound Treatment | Fold Change |
| p-Akt (Ser473) | 1.0 | 2.5 | 2.5 |
| Total Akt | 1.0 | 1.1 | 1.1 |
| p-ERK1/2 | 1.0 | 0.4 | -2.5 |
| Total ERK1/2 | 1.0 | 0.9 | 0.9 |
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical signaling cascade initiated by this compound.
Section 3: Experimental Workflow for Drug Development
If this compound is identified as a potential therapeutic target, a structured workflow is necessary for drug discovery and development.
3.1 High-Throughput Screening (HTS):
HTS is used to screen large libraries of compounds to identify "hits" that modulate the activity of this compound.
Protocol:
-
Assay Development: Develop a robust and automated cell-based or biochemical assay that measures the activity of this compound or a downstream event.
-
Screening: Screen a compound library using the developed assay in a multi-well plate format.
-
Hit Identification: Identify compounds that produce a significant and reproducible effect in the primary screen.
-
Hit Confirmation: Re-test the initial hits to confirm their activity and rule out false positives.
3.2 Lead Optimization:
The confirmed hits from the HTS are chemically modified to improve their potency, selectivity, and drug-like properties. This is an iterative process involving medicinal chemistry and further biological testing.
Experimental Workflow for this compound Drug Discovery
Caption: A generalized workflow for drug discovery targeting this compound.
These application notes provide a foundational set of protocols and workflows for the initial characterization and investigation of a novel cellular component designated as this compound. By following these detailed methodologies, researchers can systematically elucidate the function of this compound, its role in cellular signaling, and its potential as a target for therapeutic intervention. The provided templates for data presentation and diagrams offer a structured approach to organizing and visualizing experimental findings.
References
in vivo administration of LOC14 in mice
An important step in the development of new therapeutics is the evaluation of their efficacy and safety in vivo.[1] Animal models are a valuable tool in pharmaceutical research for these preclinical studies.[2] This document provides a comprehensive overview of the in vivo administration of the hypothetical therapeutic agent LOC14 in mice, with detailed protocols for key experiments.
Overview of In Vivo Studies
Preclinical in vivo studies are designed to assess the biological activity of a test substance in a living organism.[3] These studies are crucial for making informed decisions about the potential of a therapeutic candidate before it can be tested in humans.[1] Key in vivo studies for a novel compound like this compound include:
-
Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps in optimizing dosing regimens.[4][5]
-
Pharmacodynamics (PD): Evaluates the biochemical and physiological effects of the compound on the body.
-
Efficacy Studies: Assesses the therapeutic effectiveness of the compound in a relevant disease model, such as a tumor xenograft model.[6][7]
-
Biodistribution: Determines the distribution of the compound in various organs and tissues.[8][9]
-
Toxicology: Evaluates the safety profile of the compound and determines the maximum tolerated dose (MTD).[3][10]
General Protocols for In Vivo Administration of this compound
Animal Models
The choice of animal model is critical for the relevance of the study. For oncology research, immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are commonly used for xenograft studies.[7][11] These mice can accept the engraftment of human tumor cells or patient-derived tissues.[6][12]
Routes of Administration
The route of administration can significantly impact the efficacy and toxicity of a compound.[2][3] Common routes for in vivo studies in mice include:
-
Intravenous (IV): Injection directly into a vein (typically the tail vein). This route ensures 100% bioavailability.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Subcutaneous (SC): Injection into the space between the skin and the underlying tissue.
-
Oral (PO): Administration by gavage into the stomach.
Formulation of this compound
This compound should be formulated in a sterile, non-toxic vehicle suitable for the chosen route of administration. The formulation should be optimized for solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80.
Detailed Experimental Protocols
In Vivo Efficacy Study: Tumor Growth Inhibition in a Xenograft Model
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.[6][7]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
This compound formulated in a suitable vehicle.
-
Vehicle control.
-
Positive control drug (optional).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the right flank of each mouse.[11]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle according to the planned dosing schedule (e.g., daily, twice weekly) and route of administration.
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Presentation:
Table 1: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 1250 ± 150 | - | +5.0 |
| This compound | 10 mg/kg, daily | 625 ± 80 | 50 | +2.5 |
| This compound | 30 mg/kg, daily | 250 ± 50 | 80 | -1.0 |
Pharmacokinetic (PK) Study
This protocol outlines a PK study to determine the concentration of this compound in plasma over time after a single dose.[13]
Materials:
-
Healthy mice (e.g., C57BL/6).
-
This compound formulated for the desired route of administration.
-
Anticoagulant (e.g., EDTA).
-
Analytical method for quantifying this compound (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Administer a single dose of this compound to each mouse.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[13]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Presentation:
Table 2: Plasma Concentration of this compound Over Time
| Time Point | Mean Plasma Concentration (ng/mL) |
| 5 min | 1500 ± 210 |
| 30 min | 950 ± 130 |
| 2 hr | 450 ± 65 |
| 8 hr | 120 ± 25 |
| 24 hr | 15 ± 5 |
Biodistribution Study
This protocol describes how to determine the distribution of this compound in different organs.[8][14]
Materials:
-
Healthy mice.
-
This compound (can be radiolabeled or fluorescently tagged for easier detection).
-
Surgical tools for organ dissection.
-
Analytical method for quantifying this compound in tissues.
Procedure:
-
Dosing:
-
Administer a single dose of this compound.
-
-
Tissue Collection:
-
At specific time points post-administration, euthanize the mice.
-
Dissect and collect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).[14]
-
Weigh each organ.
-
-
Tissue Homogenization and Analysis:
-
Homogenize the tissue samples.
-
Quantify the amount of this compound in each tissue homogenate.
-
Data Presentation:
Table 3: Biodistribution of this compound in Different Organs (24 hours post-dose)
| Organ | Concentration of this compound (% Injected Dose per gram of tissue) |
| Liver | 15.5 ± 2.1 |
| Spleen | 8.2 ± 1.5 |
| Kidneys | 5.1 ± 0.9 |
| Lungs | 2.5 ± 0.4 |
| Heart | 1.1 ± 0.2 |
| Brain | 0.2 ± 0.05 |
| Tumor | 10.3 ± 1.8 |
Acute Toxicology Study
This protocol is for an acute toxicology study to assess the short-term adverse effects of a single dose of this compound.[3][15]
Materials:
-
Healthy mice.
-
This compound in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Dose-Ranging:
-
Administer single, escalating doses of this compound to different groups of mice.
-
-
Clinical Observation:
-
Monitor the mice closely for signs of toxicity for up to 14 days.[10] Observations should include changes in behavior, appearance, body weight, and food/water consumption.
-
-
Necropsy and Histopathology:
-
At the end of the observation period, euthanize the mice.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Presentation:
Table 4: Clinical Observations in an Acute Toxicology Study of this compound
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 0 (Vehicle) | 5 | 0/5 | None |
| 50 | 5 | 0/5 | None |
| 100 | 5 | 0/5 | Mild lethargy for 2 hours |
| 200 | 5 | 1/5 | Severe lethargy, piloerection |
| 400 | 5 | 4/5 | Severe lethargy, ataxia, seizures |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the induction of apoptosis in cancer cells.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for an In Vivo Efficacy Study
This diagram outlines the major steps in conducting an in vivo efficacy study.
Caption: Workflow for an in vivo efficacy study.
Logical Progression of Preclinical to Clinical Studies
This diagram shows the logical flow from early preclinical in vivo studies to human clinical trials.
Caption: From preclinical to clinical development.
References
- 1. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. appliedstemcell.com [appliedstemcell.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 8. 4.5. Biodistribution in Mice [bio-protocol.org]
- 9. osti.gov [osti.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
- 15. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for LOC14, a Potent PDIA3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of LOC14, a potent and reversible allosteric inhibitor of Protein Disulfide Isomerase A3 (PDIA3), and protocols for its use in relevant assays. This compound is a valuable tool for studying the role of PDIA3 in various cellular processes, including protein folding, endoplasmic reticulum (ER) stress, and neurodegenerative diseases.[1][2][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 877963-94-5 | [1] |
| Molecular Formula | C₁₆H₁₉N₃O₂S | [1] |
| Molecular Weight | 317.41 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Storage | Store at +4°C as a solid. | [1][2] |
Solubility and Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare fresh solutions for each experiment as the compound's stability in solution may vary.[5][6]
Table of Solubilities:
| Solvent | Maximum Solubility | Source |
| DMSO (Dimethyl Sulfoxide) | 100 mM | [1] |
| 50 mg/mL (~157.5 mM) | [6][7] | |
| DMF (Dimethylformamide) | 10 mg/mL | [8] |
| Ethanol | 3 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Warm the vial: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution, you will need to dissolve the entire contents of the vial in a specific volume of DMSO. For example, to make a 10 mM solution from 1 mg of this compound (MW = 317.41), you would add 31.5 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (up to a month), -20°C is sufficient. For longer-term storage, -80°C is recommended.[6]
Biological Activity and Mechanism of Action
This compound is a high-affinity, allosteric inhibitor of Protein Disulfide Isomerase A3 (PDIA3), also known as ERp57.[1][2] It binds to a site adjacent to the active site of PDIA3, inducing a conformational change that mimics the oxidized state of the enzyme and thereby inhibits its reductase activity.[3][4] This inhibition of PDIA3 has been shown to be neuroprotective in models of Huntington's disease by reducing endoplasmic reticulum (ER) stress caused by mutant huntingtin (mHTT).[1][9] this compound has also been observed to decrease influenza A protein production in cells.[1]
Key Biological Parameters:
| Parameter | Value | Context | Source |
| Kd | 62 nM | Binding affinity for PDI | [6][8] |
| IC₅₀ | 5 µM | Inhibition of PDIA3 | [1][2] |
| EC₅₀ | 500 nM | Reduction of PC12 cell death induced by mHTT | [6][8] |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects by inhibiting PDIA3 and reducing ER stress.
Caption: this compound inhibits PDIA3, reducing ER stress and promoting neuroprotection.
Experimental Protocols
The following are detailed protocols for assays relevant to the study of this compound.
In Vitro PDI Reductase Activity Assay (Insulin Turbidity Assay)
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be monitored by an increase in turbidity.
Materials:
-
Recombinant human PDIA3
-
This compound
-
Insulin solution (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Assay buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.0
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 650 nm
Protocol:
-
Prepare Reagents:
-
Prepare a 1 mg/mL insulin stock solution in 0.01 M HCl.
-
Prepare a 10 mM DTT stock solution in assay buffer.
-
Prepare a dilution series of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound or vehicle control (DMSO in assay buffer)
-
Recombinant PDIA3 (final concentration, e.g., 1-5 µM)
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of this compound to PDIA3.
-
-
Initiate the Reaction:
-
Add insulin to each well to a final concentration of 0.1-0.3 mg/mL.
-
Initiate the reaction by adding DTT to a final concentration of 0.1-0.5 mM.
-
-
Measure Turbidity:
-
Immediately begin measuring the absorbance at 650 nm every minute for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Plot the absorbance at 650 nm against time.
-
Calculate the initial rate of insulin reduction for each concentration of this compound.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Experimental Workflow:
Caption: Workflow for the in vitro PDI reductase activity assay.
Cell-Based ER Stress Assay
This protocol describes a method to assess the protective effects of this compound against ER stress induced by a known ER stressor, such as tunicamycin or thapsigargin, in a relevant cell line (e.g., SH-SY5Y or PC12 cells).
Materials:
-
Appropriate cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Reagents for measuring cell viability (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western blotting (primary antibodies against ER stress markers like CHOP, BiP/GRP78, and a loading control like β-actin)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate (for viability assays) or a 6-well plate (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle control for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 1 µM Thapsigargin) to the media.
-
Incubate the cells for an appropriate time (e.g., 24-48 hours for viability assays, 6-24 hours for Western blotting).
-
-
Cell Viability Assessment (96-well plate):
-
After the incubation period, measure cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Western Blot Analysis (6-well plate):
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ER stress markers (e.g., CHOP, BiP) and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
For viability assays, normalize the results to the vehicle-treated control and calculate the EC₅₀ of this compound for its protective effect.
-
For Western blotting, quantify the band intensities and normalize them to the loading control to determine the relative expression levels of ER stress markers.
-
Experimental Workflow:
Caption: Workflow for the cell-based ER stress assay.
In Vivo Studies
For in vivo experiments, this compound can be prepared for oral administration. A previously reported formulation involves dissolving this compound in 1-Methyl-2-pyrrolidinone (NMP) to create a stock solution, which is then diluted with 0.5% methyl cellulose for the final dosing solution.[9][10] Doses of 10, 20, and 50 mg/kg have been used in mice.[9]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always refer to the manufacturer's safety data sheet (SDS) for handling and disposal information.
References
- 1. PDIA3 - Wikipedia [en.wikipedia.org]
- 2. Protein-disulfide Isomerase-associated 3 (Pdia3) Mediates the Membrane Response to 1,25-Dihydroxyvitamin D3 in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein Disulfide Isomerase A3 (PDIA3): A Pharmacological Target in Glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LOC14 in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC14 is a small molecule modulator of Protein Disulfide Isomerase (PDI) that has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, particularly Huntington's disease.[1][2] It acts as a reversible, potent inhibitor of PDI, an enzyme upregulated in neurodegenerative conditions involving protein misfolding.[3] By modulating PDI activity, this compound helps to reduce endoplasmic reticulum (ER) stress and protect neuronal cells from mutant huntingtin (mHtt)-induced toxicity.[1] These application notes provide a summary of the optimal concentrations for this compound and detailed protocols for its use in neuroprotection studies.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's activity and efficacy in various experimental models.
| Parameter | Value | Cell/Model System | Reference |
| EC50 (Cell Viability Rescue) | 500 nM | PC12 cells expressing mHttQ103 | [2] |
| Kd (Binding Affinity to PDI) | 62 nM | Isothermal Titration Calorimetry | [3][4] |
| IC50 (PDIA3 Inhibition) | ~5 µM | Recombinant PDIA3 | [4][5] |
| Effective in vitro Concentration | 5 - 40 nM | Mouse striatal cells (ATP preservation) | [1] |
| Optimal in vivo Dosage | 20 mg/kg/day | N171-82Q Huntington's disease mouse model (oral gavage) | [1][4] |
| CC50 (Cytotoxicity) | 93 µM | Vero cells | [4] |
| CC50 (Cytotoxicity) | 70 µM | U87-MG cells | [4] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in a Striatal Cell Model
This protocol describes the methodology to assess the neuroprotective effects of this compound by measuring ATP levels in a mouse striatal cell model expressing mutant huntingtin.
1. Cell Culture and Treatment:
- Culture mouse striatal cells expressing either wild-type (STHdhQ7/7) or mutant (STHdhQ111/111) huntingtin under standard conditions.
- Plate cells in a 96-well plate at a suitable density.
- To induce mHtt-mediated dysfunction, withdraw serum from the culture medium.
- Immediately after serum withdrawal, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 nM) or vehicle control (DMSO).
2. ATP Level Measurement:
- Incubate the cells for 24 hours.
- After incubation, measure the intracellular ATP levels using a commercially available ATP luminescence-based assay kit, following the manufacturer's instructions.
- Lyse the cells and measure the luminescence, which is proportional to the ATP concentration.
3. Data Analysis:
- Normalize the ATP levels of this compound-treated cells to the vehicle-treated control cells.
- Plot the concentration-response curve to determine the effective concentration range for neuroprotection.
Protocol 2: In Vivo Administration of this compound in a Huntington's Disease Mouse Model
This protocol details the preparation and oral administration of this compound to N171-82Q Huntington's disease (HD) mice.
1. Preparation of this compound Formulation:
- Freshly prepare the this compound solution for each administration.
- First, dissolve this compound in 1-Methyl-2-pyrrolidinone (NMP) to create a stock solution of 80 mg/mL.[1]
- For the final dosing solution, dilute the stock solution 40-fold with 0.5% methyl cellulose.[1] This will result in a final concentration suitable for oral gavage.
2. Animal Dosing:
- Use adult N171-82Q HD mice (e.g., starting at 12 weeks of age).
- Administer this compound or vehicle control orally by gavage.
- The recommended daily dose is 20 mg/kg.[1][4]
- Continue daily administration for the duration of the study (e.g., until 28 weeks of age).
3. Assessment of Neuroprotective Effects:
- Monitor motor function regularly using tests such as the rotarod test.
- At the end of the study, collect brain tissue to assess for brain atrophy and levels of neuronal markers like DARPP32.[1]
- Perform Western blot analysis on brain lysates to measure the levels of ER stress proteins such as XBP1, CHOP, and BiP.[1]
Visualizations
Signaling Pathway of this compound in Neuroprotection
References
- 1. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
LOC14 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI), with a primary focus on its application in cell-based assays. This compound has been identified as a modulator of PDI activity, demonstrating neuroprotective effects and potential therapeutic applications in diseases associated with endoplasmic reticulum (ER) stress, such as Huntington's disease and certain cancers.[1][2]
Mechanism of Action
This compound primarily targets Protein Disulfide Isomerase A3 (PDIA3), also known as ERp57.[3] By inhibiting the reductase activity of PDI, this compound disrupts the proper folding of proteins within the ER, leading to an accumulation of misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, prolonged ER stress can activate apoptotic pathways. Additionally, this compound has been shown to interfere with calcium signaling by obstructing calcium oscillation in certain cell types.
Data Presentation
Table 1: this compound In Vitro Treatment Parameters
| Cell Line/Model | Application | Concentration Range | Treatment Duration | Key Findings |
| Mouse Tracheal Epithelial Cells (MTECs) | Influenza A Virus (IAV) Infection | 10 µM (repeated doses, total 30 µM) | 24 hours | Decreased PDI activity and IAV protein production. EC50 of 9.952 µM. |
| Mouse Striatal Cells (STHdhQ111/111) | Huntington's Disease Model | 5 - 40 nM | 24 hours (post serum withdrawal) | Preservation of ATP levels, indicating neuroprotection. |
| Rat Corticostriatal Brain Slice Explants | Huntington's Disease Model | Not specified | 4 days | Rescue of medium spiny neurons from mutant huntingtin-induced neurodegeneration.[2] |
| Multiple Myeloma Cell Lines | Cancer Therapy | Up to 6.75 µM | 15 minutes - 72 hours | Induction of ER stress markers (as early as 15 min), reduction in cell viability at 72h. |
| PC12 Cells | Huntington's Disease Model | Not specified | Not specified | Potent rescue of cell viability.[1] |
Mandatory Visualizations
Caption: this compound inhibits PDIA3, leading to ER stress, UPR activation, and apoptosis.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Note: It is recommended to prepare fresh solutions of this compound as it may be unstable in solution.[4][5]
-
Procedure:
-
To prepare a 50 mg/mL stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.[7]
-
Gentle warming and sonication may be required to fully dissolve the compound.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) wells.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat cells with this compound for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[4][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][10]
-
Measure luminescence using a luminometer.
-
PDI Reductase Activity Assay (di-E-GSSG)
This fluorescent assay measures the reductase activity of PDI. Di-eosin-glutathione disulfide (di-E-GSSG) is a non-fluorescent substrate that becomes fluorescent upon reduction by PDI.[11][12][13]
-
Materials:
-
Cell lysate or purified PDI
-
di-E-GSSG substrate
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~520 nm, Emission: ~545 nm)[14]
-
-
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
In a 96-well black plate, add the cell lysate or purified PDI.
-
Add DTT to a final concentration of 5 µM.[14]
-
Initiate the reaction by adding di-E-GSSG to a final concentration of 150 nM.[14]
-
Immediately measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the PDI reductase activity.
-
Western Blot Analysis of ER Stress Markers
-
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against ER stress markers (e.g., phospho-PERK, total PERK, IRE1α, CHOP/GADD153, BiP/GRP78, XBP1s)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Measurement of Intracellular Calcium
-
Materials:
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.1% Pluronic F-127 in HBSS).[15]
-
Incubate cells with the loading solution for 30 minutes at room temperature in the dark.[15]
-
Wash the cells with HBSS to remove excess dye.
-
Measure the baseline fluorescence and then monitor changes in fluorescence over time upon stimulation or further treatment, if applicable. An increase in fluorescence intensity corresponds to an increase in intracellular calcium levels.
-
References
- 1. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. scribd.com [scribd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. ch.promega.com [ch.promega.com]
- 11. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dieosin disulfide reductase assay [bio-protocol.org]
- 15. Endoplasmic Reticulum Stress and Store-Operated Calcium Entry Contribute to Usnic Acid-Induced Toxicity in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Measuring PDI Inhibition using LOC14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Disulfide Isomerase (PDI) is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation, isomerization, and breakage of disulfide bonds in newly synthesized proteins, ensuring their proper folding.[1] PDI has emerged as a significant therapeutic target in various diseases, including neurodegenerative disorders, cancer, and viral infections.[2][3] LOC14 is a potent, reversible, and neuroprotective small molecule inhibitor of PDI.[2][4] It binds to a region adjacent to the PDI active site with a high affinity, inducing an oxidized conformation of the enzyme and thereby inhibiting its reductase activity.[2][4] These application notes provide detailed protocols for two common assays used to measure the inhibitory activity of this compound and other compounds against PDI: the insulin aggregation assay and a fluorescence-based assay using the substrate DiE-GSSG.
Mechanism of PDI Inhibition by this compound
This compound acts as a modulator of PDI, reversibly binding to the enzyme and forcing it to adopt an oxidized conformation.[2] This induced conformational change inhibits the reductase activity of PDI, which is essential for the reduction of disulfide bonds in substrate proteins.[4] The binding of this compound to PDI has been characterized with a dissociation constant (Kd) of 62 nM, highlighting its high potency.[4][5] By inhibiting PDI, this compound can disrupt the proper folding of proteins that rely on disulfide bond formation, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[6] This mechanism underlies its therapeutic potential in diseases associated with protein misfolding.
Quantitative Data for this compound
The inhibitory potency of this compound against PDI has been quantified in various studies. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell/Assay System | Reference |
| Kd | 62 nM | Isothermal titration calorimetry | [2][4] |
| EC50 | 500 nM | Rescue of viability in PC12 cells expressing mutant huntingtin | [4][5][7] |
| IC50 | ~5 µM | Inhibition of recombinant PDIA3 | [7][8] |
| EC50 | 9.952 µM | Reduction of influenza A virus-infected primary mouse tracheal epithelial cells | [8] |
Experimental Protocols
Insulin Aggregation Assay for PDI Reductase Activity
This assay measures the reductase activity of PDI by monitoring the aggregation of insulin. PDI reduces the disulfide bonds linking the A and B chains of insulin, causing the B chain to precipitate and increase the absorbance of the solution.
Materials:
-
Human recombinant PDI
-
This compound or other test compounds
-
Insulin (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 7.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Protocol:
-
Prepare Reagents:
-
Prepare a 100 mM stock solution of DTT in water.
-
Prepare a 10 mg/mL stock solution of insulin in 25 mM acetic acid.
-
Prepare a working solution of PDI in 100 mM potassium phosphate buffer (pH 7.0). The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
100 mM potassium phosphate buffer (pH 7.0)
-
PDI enzyme solution
-
This compound or vehicle control (DMSO) at various concentrations.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the insulin solution to each well to a final concentration of 0.2 mg/mL.
-
Initiate the reaction by adding DTT to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in absorbance at 650 nm every minute for 30-60 minutes at 25°C using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of insulin aggregation (change in absorbance per unit time) for each condition.
-
Plot the initial rate of aggregation against the concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PDI activity.
-
DiE-GSSG Fluorescence Assay for PDI Reductase Activity
This is a fluorescence-based assay that provides a more direct measure of PDI reductase activity. The substrate, DiE-GSSG, is a quenched fluorescent molecule that, upon reduction by PDI, releases a highly fluorescent molecule.
Materials:
-
Human recombinant PDI (or specific isoforms like PDIA3)
-
This compound or other test compounds
-
DiE-GSSG (fluorescently labeled oxidized glutathione)
-
NADPH
-
Glutathione Reductase
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~490/520 nm)
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions of NADPH and DiE-GSSG in the assay buffer.
-
Prepare a working solution of PDI in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in the assay buffer. Maintain a constant final DMSO concentration.
-
-
Assay Procedure:
-
To each well of a 96-well black plate, add the following:
-
Assay buffer
-
PDI enzyme solution
-
This compound or vehicle control at various concentrations.
-
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a reaction mixture containing NADPH, Glutathione Reductase, and DiE-GSSG in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the increase in fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (change in fluorescence per unit time).
-
Plot the initial rate against the inhibitor concentration.
-
Determine the IC50 value of the inhibitor.
-
Visualizations
Experimental Workflow for PDI Inhibition Assay
Caption: Workflow for PDI inhibition assays.
PDI Inhibition and ER Stress Signaling Pathway
Caption: PDI inhibition by this compound induces ER stress and the UPR.
References
- 1. renenyffenegger.ch [renenyffenegger.ch]
- 2. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways: Potential for Treating Age-related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Preparing Stock Solutions of LOC14 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOC14 is a potent and selective inhibitor of Protein Disulfide Isomerase (PDI), an essential enzyme in the endoplasmic reticulum (ER) responsible for proper protein folding.[1][2][3] Inhibition of PDI has shown therapeutic potential in various disease models, including neurodegenerative diseases and viral infections. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with its chemical properties and recommendations for storage and handling.
Introduction to this compound
This compound is a small molecule inhibitor of PDI with a reported EC50 of 500 nM and a dissociation constant (Kd) of 62 nM.[1][2] By targeting PDI, this compound disrupts the proper folding of proteins, leading to ER stress and subsequent cellular responses. Its ability to modulate protein folding pathways makes it a valuable tool for studying cellular stress responses and a potential candidate for therapeutic development.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 317.41 g/mol | [1][2][4] |
| Formula | C₁₆H₁₉N₃O₂S | [1][2][4] |
| CAS Number | 877963-94-5 | [1][2][4] |
| Appearance | White to off-white solid | [2] |
Solubility of this compound
This compound exhibits varying solubility in different solvents. DMSO is a commonly used solvent for preparing high-concentration stock solutions. It is important to use fresh, anhydrous DMSO as the presence of moisture can reduce the solubility of this compound.[1]
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL (157.52 mM) | [1][2] |
| Ethanol | ~19 mg/mL | [1] |
| Water | <1 mg/mL | [1] |
| DMF | ~10 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |
Note: Solubility values can vary between different sources and batches of the compound.
Protocol for Preparing this compound Stock Solution in DMSO
This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Work in a clean and dry environment. Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 15.87 mg of this compound (Molecular Weight: 317.41 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 50 mM stock solution, add 1 mL of DMSO to 15.87 mg of this compound.
-
Solubilization: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation or phase separation occurs.[2][5]
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1] It is important to note that this compound is reported to be unstable in solution, and freshly prepared solutions are recommended for optimal performance.[2][3]
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Mechanism of Action: PDI Inhibition and ER Stress
This compound exerts its biological effects by inhibiting Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation and isomerization of disulfide bonds in newly synthesized proteins, ensuring their correct folding.
Caption: this compound inhibits PDI, leading to ER stress and the UPR.
By inhibiting PDI, this compound disrupts this critical process, leading to an accumulation of misfolded proteins in the ER, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Disclaimer: This application note is for research use only. The protocols and information provided should be used as a guide and may require optimization for specific experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LOC14 Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of LOC14 while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and allosteric inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is a chaperone protein crucial for proper protein folding within the endoplasmic reticulum (ER). By inhibiting PDI, this compound can modulate the cellular stress response, which has shown neuroprotective effects in preclinical models of Huntington's disease.[3][4]
Q2: What is the primary mechanism of this compound-induced toxicity?
A2: The primary mechanism of toxicity associated with PDI inhibitors like this compound is the induction of prolonged Endoplasmic Reticulum (ER) stress. Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR), a signaling pathway designed to restore ER homeostasis. However, sustained activation of the UPR can lead to apoptosis (programmed cell death).
Q3: What are the known in vitro toxicity levels for this compound?
A3: The 50% cytotoxic concentration (CC50) of this compound has been determined in a limited number of cell lines. It is important to determine the CC50 in your specific cell line of interest.
Q4: What is a generally effective and well-tolerated in vivo dose of this compound?
A4: In a mouse model of Huntington's disease, chronic daily oral administration of 20 mg/kg of this compound was shown to improve motor function and attenuate brain atrophy, suggesting this dose is both effective and well-tolerated in that specific context.[3][4] However, optimal dosage may vary depending on the animal model and disease state. A dose of 50 mg/kg/day resulted in inconsistent drug concentrations in the brain, suggesting potential issues with absorption or distribution at higher doses.[3]
Q5: Is there a known LD50 value for this compound?
A5: As of the latest available information, a specific 50% lethal dose (LD50) for this compound has not been publicly disclosed. Researchers should perform their own dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific animal model.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| CC50 | 93 µM | Vero cells | [1] |
| CC50 | 70 µM | U87-MG cells | [1] |
| IC50 (PDIA3 inhibition) | ~5 µM | Recombinant PDIA3 | [1] |
| Effective In Vivo Dose | 20 mg/kg/day (oral) | N171-82Q Huntington's disease mouse model | [3][4] |
| Pharmacokinetics | High stability in mouse liver microsomes and blood plasma; penetrates the blood-brain barrier. | Mouse | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in a cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
- Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound in your cell culture medium. Recommended starting concentrations could range from 0.1 µM to 100 µM.
- Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
- Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
- Incubate for 24, 48, or 72 hours.
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
5. Absorbance Reading:
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Acute Toxicity Study
This protocol outlines a general procedure for determining the acute toxicity and maximum tolerated dose (MTD) of this compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
1. Animal Acclimatization:
- Acclimate animals (e.g., C57BL/6 mice) to the housing conditions for at least one week before the experiment.
2. Dose Preparation:
- Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). A common oral vehicle is 0.5% carboxymethylcellulose in water.
3. Dose Administration:
- Divide animals into groups (n=3-5 per group).
- Administer a single dose of this compound to each group at increasing concentrations (e.g., 10, 20, 50, 100 mg/kg). Include a vehicle control group.
4. Observation:
- Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and activity) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
5. Data Collection:
- Record body weights daily.
- At the end of the observation period, euthanize the animals and perform a gross necropsy.
- Collect blood for clinical chemistry analysis (e.g., liver enzymes ALT and AST) and major organs for histopathological examination.[6]
6. MTD Determination:
- The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and consistent technique. |
| Unexpectedly high toxicity at low concentrations | - Cell line is highly sensitive to ER stress- Contamination of cell culture | - Perform a time-course experiment to assess acute vs. chronic toxicity.- Test for mycoplasma contamination. |
| No observed toxicity at high concentrations | - this compound is not soluble at high concentrations- Cell line is resistant to PDI inhibition | - Confirm the solubility of this compound in your culture medium.- Use a positive control for cell death to ensure the assay is working.- Consider using a different cell line. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent drug levels in plasma or tissue | - Issues with drug formulation and solubility- Variability in administration (e.g., oral gavage) | - Ensure this compound is fully dissolved or homogenously suspended in the vehicle.- Ensure consistent and accurate administration technique. |
| Unexpected animal mortality | - Acute toxicity at the administered dose- Off-target effects | - Perform a dose-escalation study with smaller dose increments.- Monitor animals more frequently after dosing.- Conduct a thorough histopathological analysis to identify affected organs. |
| Lack of efficacy at previously reported effective doses | - Differences in animal strain, age, or sex- Differences in disease model progression | - Ensure consistency in animal characteristics.- Characterize the disease progression in your model to ensure treatment is initiated at the appropriate time. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. youtube.com [youtube.com]
identifying and mitigating off-target effects of LOC14
Technical Support Center: LOC14
Disclaimer: this compound is a hypothetical small molecule inhibitor provided for illustrative purposes. The data, pathways, and protocols described herein are based on established principles of kinase inhibitor development and are intended to serve as a technical guide.
This support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of this compound, a selective inhibitor of the serine/threonine kinase STK1.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of this compound and its mechanism of action?
A1: this compound is designed to be a potent and selective inhibitor of STK1 (Serine/Threonine Kinase 1), a key component of the MAPK signaling pathway. It acts as an ATP-competitive inhibitor, binding to the kinase domain of STK1 and preventing the phosphorylation of its downstream substrates. This targeted inhibition is intended to block aberrant signaling in cancer cells that are dependent on the MAPK pathway for growth and survival.
Q2: I'm observing unexpected phenotypes in my cell-based assays with this compound that are inconsistent with STK1 inhibition. What could be the cause?
A2: Unexpected cellular phenotypes can arise from off-target effects, where this compound inhibits other kinases or cellular proteins in addition to STK1.[1][2] These off-target interactions can lead to the modulation of unintended signaling pathways, resulting in unforeseen biological consequences.[2][3] It is also possible that the observed effects are due to indirect on-target effects, where the inhibition of STK1 leads to downstream consequences in other pathways.[3]
Q3: What are the most common off-target effects observed with kinase inhibitors like this compound?
A3: Kinase inhibitors, as a class, are known to have a range of off-target effects due to the structural similarity of the ATP-binding pocket across the kinome.[4] Common off-target effects can manifest as various toxicities, including skin rash, diarrhea, hypertension, and myelosuppression.[5] The specific off-target profile of a given inhibitor is dependent on its chemical structure and the kinases it interacts with.
Q4: How can I experimentally determine if this compound is causing off-target effects in my system?
A4: Several experimental approaches can be used to identify off-target effects. A comprehensive kinome scan is a direct method to assess the selectivity of this compound against a large panel of kinases. Cellular thermal shift assays (CETSA) and proteomic approaches like phosphoproteomics can provide an unbiased view of the proteins and signaling pathways affected by this compound in a cellular context.
Q5: What strategies can I employ to mitigate the off-target effects of this compound in my experiments?
A5: Mitigating off-target effects is a critical aspect of drug development.[6] Strategies include using the lowest effective concentration of this compound, employing structurally distinct inhibitors of STK1 as controls, and using genetic approaches like RNAi or CRISPR-Cas9 to validate that the observed phenotype is specifically due to STK1 inhibition.[7] Rational drug design and chemical modification of this compound can also be employed to improve its selectivity.[6]
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
-
Possible Cause: Variability in the purity or isomeric composition of this compound between batches.
-
Troubleshooting Steps:
-
Verify the purity and identity of each batch of this compound using analytical methods such as HPLC and mass spectrometry.
-
If possible, obtain a certificate of analysis for each batch from the supplier.
-
Test multiple batches in parallel in a key functional assay to assess for consistent activity.
-
Issue 2: High levels of cytotoxicity observed at concentrations expected to be selective for STK1.
-
Possible Cause: Off-target inhibition of kinases essential for cell survival.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for STK1 inhibition.
-
Conduct a kinome-wide selectivity profiling assay to identify potential off-target kinases that could be responsible for the cytotoxicity.
-
Use a structurally unrelated STK1 inhibitor to see if the same level of cytotoxicity is observed.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of representative kinases. The data highlights the selectivity of this compound for its intended target, STK1, and identifies potential off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. STK1 |
| STK1 (On-Target) | 10 | 1 |
| STK2 (Off-Target) | 250 | 25 |
| PKA (Off-Target) | 1,500 | 150 |
| CDK2 (Off-Target) | >10,000 | >1,000 |
| EGFR (Off-Target) | >10,000 | >1,000 |
Table 2: Comparison of On-Target and Off-Target Cellular Activity
This table compares the cellular potency of this compound in assays measuring on-target STK1 pathway inhibition and an off-target signaling pathway identified from the kinome screen.
| Cellular Assay | EC50 (nM) |
| p-ERK Inhibition (On-Target) | 50 |
| p-CREB Inhibition (Off-Target) | 800 |
Experimental Protocols
Protocol 1: KinomeScan™ Profiling
This protocol outlines the general steps for assessing the kinase selectivity of this compound using the DiscoverX KINOMEscan™ platform.
-
Compound Preparation: Prepare a 100 µM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: The KINOMEscan™ service provider will prepare assay plates containing a panel of 468 human kinases.
-
Binding Assay: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) readout.
-
Data Analysis: The results are reported as the percent of the DMSO control, with lower values indicating stronger binding of this compound to the kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to identify the cellular targets of this compound by measuring changes in protein thermal stability upon drug binding.
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specified concentration of this compound for 1 hour.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of STK1 and other potential off-target proteins by Western blotting. An increase in the thermal stability of a protein in the presence of this compound suggests a direct interaction.
Visualizations
Caption: The STK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Decision tree for mitigating off-target effects of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Improving the Stability of LOC14 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common stability issues encountered with the protein LOC14 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the common causes and how can I prevent this?
A1: Protein precipitation is often a result of aggregation, where individual protein molecules clump together. This can be triggered by several factors, including:
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that lead to aggregation.[1][2]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility. If the buffer pH is close to the isoelectric point (pI) of this compound, the net charge on the protein is minimal, reducing electrostatic repulsion and promoting aggregation.
-
Temperature Stress: Exposure to extreme temperatures or repeated freeze-thaw cycles can denature the protein, exposing hydrophobic regions that can interact and cause aggregation.[1]
-
Presence of Contaminants: Proteases or nucleases co-purified with this compound can lead to its degradation and subsequent precipitation.
To prevent precipitation, consider the following troubleshooting steps:
-
Work with lower protein concentrations when possible.[1]
-
Optimize the buffer pH to be at least one unit away from the pI of this compound.
-
Screen different salt concentrations to enhance solubility.[1]
-
Supplement your buffer with stabilizing excipients (see Q2).
-
Store the protein at an appropriate temperature and minimize freeze-thaw cycles by aliquoting the sample.
Q2: What additives or excipients can I use to improve the stability of my this compound solution?
A2: Various additives can be included in your buffer to enhance the stability of this compound. The choice of additive will depend on the specific instability issue you are facing.
| Additive Category | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50 mM | Suppress aggregation and increase solubility by interacting with charged and hydrophobic regions.[1][3][4] |
| Glycine, Histidine | Varies | Act as stabilizers through preferential exclusion and binding mechanisms.[5] | |
| Polyols/Sugars | Glycerol, Sorbitol, Sucrose, Trehalose | 5-20% (v/v) for glycerol, 5-10% for sugars | Stabilize the native protein structure by promoting preferential hydration.[5][6][] Trehalose is particularly effective during lyophilization.[6] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50-150 mM | Modulate ionic strength to improve solubility and prevent non-specific interactions.[] |
| Detergents | Tween 20, CHAPS (non-ionic/zwitterionic) | Low concentrations (e.g., 0.01-0.1%) | Solubilize protein aggregates without causing denaturation.[1][8] |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | 1-10 mM | Prevent oxidation of cysteine residues and the formation of incorrect disulfide bonds. |
| Chelating Agents | EDTA | 0.1-1 mM | Chelate divalent cations that can promote aggregation or activate certain proteases.[2][5] |
Q3: How can I assess the thermal stability of my this compound protein?
A3: Several biophysical techniques can be employed to determine the thermal stability of this compound, often by measuring its melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
-
Differential Scanning Calorimetry (DSC): This technique directly measures the heat absorbed by the protein as it unfolds, providing a direct measurement of the Tm and the enthalpy of unfolding.[9][10]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This method uses a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds, and the fluorescence signal increases.[10]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of this compound as a function of temperature.[11]
Troubleshooting Guides
Issue 1: this compound Aggregation During Purification
Symptoms:
-
Visible precipitate or cloudiness in the elution fractions.
-
Loss of protein concentration after dialysis or buffer exchange.[2]
-
Broadening or tailing of peaks during size-exclusion chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High local protein concentration on the chromatography column. | Decrease the amount of protein loaded onto the column. Use a shallower gradient for elution to reduce the protein concentration in the fractions. |
| Inappropriate buffer composition. | Ensure the buffer pH is at least 1 unit away from the pI of this compound. Include 50-150 mM NaCl or KCl in the buffers to maintain ionic strength.[] |
| Presence of a purification tag promoting aggregation. | Consider cleaving the purification tag (e.g., His-tag) immediately after the initial purification step. The presence of residual nickel from a His-tag purification can sometimes cause aggregation. Adding a small amount of EDTA (e.g., 0.1 mM) can help chelate this nickel.[2] |
| Oxidation of free cysteine residues. | Add a reducing agent like DTT or TCEP (1-5 mM) to all purification buffers. |
Issue 2: Loss of this compound Activity Over Time in Storage
Symptoms:
-
Decreased specific activity in functional assays.
-
Changes in spectroscopic properties (e.g., UV-Vis, fluorescence).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Proteolytic degradation. | Add protease inhibitors to the solution during purification and for storage. Store the protein at -80°C.[1] |
| Chemical degradation (e.g., deamidation, oxidation). | Optimize the buffer pH to a range where this compound is most stable. Avoid buffers that can promote chemical reactions. Store under an inert gas (e.g., argon) if oxidation is a concern. |
| Instability at storage temperature. | While -80°C is generally recommended, for some proteins, storage at 4°C or as a lyophilized powder may be preferable.[1] Conduct a stability study at different temperatures. |
| Repeated freeze-thaw cycles. | Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing.[1] If repeated use from the same vial is necessary, include a cryoprotectant like 10-20% glycerol.[1] |
Experimental Protocols
Protocol 1: Buffer Optimization Screening for this compound Solubility
Objective: To identify the optimal buffer pH and salt concentration to maximize the solubility of this compound.
Methodology:
-
Prepare a stock solution of purified this compound in a minimal buffer (e.g., 20 mM HEPES, pH 7.4).
-
Set up a 96-well plate with a matrix of different buffers (e.g., MES, HEPES, Tris) covering a pH range from 5.5 to 8.5.
-
Within this pH matrix, create a salt gradient by adding varying concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
Add a fixed amount of this compound to each well to a final concentration that is prone to aggregation.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1, 4, and 24 hours).
-
Measure the absorbance at 340 nm or 600 nm to quantify protein aggregation (an increase in absorbance indicates scattering from aggregates).
-
The conditions with the lowest absorbance over time are considered optimal for this compound solubility.
Protocol 2: Thermal Shift Assay (TSA) for Additive Screening
Objective: To screen a panel of additives for their ability to increase the thermal stability of this compound.
Methodology:
-
Prepare a master mix containing this compound at a suitable concentration (e.g., 2 µM) in a base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and a fluorescent dye (e.g., SYPRO Orange at 5X concentration).
-
Dispense the master mix into the wells of a 96-well qPCR plate.
-
Add different additives (from the table in Q2) to the wells to their desired final concentrations. Include a no-additive control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a temperature ramp from 25°C to 95°C, increasing the temperature by 1°C per minute and measuring fluorescence at each step.
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) for each condition is the midpoint of the unfolding transition.
-
A significant increase in Tm in the presence of an additive indicates a stabilizing effect.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. youtube.com [youtube.com]
- 3. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. bprmcs.com [bprmcs.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Protein Thermal Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Experimental Variability with LOC14
Welcome to the technical support center for LOC14, a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address experimental variability when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent, reversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] Its primary mechanism of action is the non-covalent binding to PDI, which inhibits the enzyme's reductase activity.[3] This inhibition leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress.[4] this compound has been shown to be particularly effective against the PDIA3 isoform.
Q2: What are the common research applications of this compound?
A2: this compound has been utilized in a variety of research areas, including:
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Neuroprotection: Investigating its protective effects in models of neurodegenerative diseases like Huntington's disease.[1][3]
-
Cancer Biology: Studying its anti-cancer properties, particularly in multiple myeloma, by inducing ER stress and apoptosis in cancer cells.
-
Virology: Examining its role in inhibiting viral replication, such as in influenza virus, by interfering with the proper folding of viral glycoproteins.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[2][5]
Q4: Is this compound stable in solution?
A4: No, this compound is known to be unstable in solution. It is highly recommended to prepare fresh solutions immediately before each experiment to ensure potency and minimize variability.[5]
Q5: What are the typical working concentrations for this compound in cell culture experiments?
A5: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, published studies have reported effective concentrations ranging from the nanomolar to the low micromolar range. For example, an EC50 of 500 nM has been reported for its neuroprotective effects, while an IC50 of approximately 5 µM was observed for the inhibition of recombinant PDIA3.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments | This compound solution degradation: As this compound is unstable in solution, using a previously prepared stock can lead to inconsistent results. | Always prepare a fresh solution of this compound in DMSO immediately before each experiment. Avoid freeze-thaw cycles of stock solutions. |
| Inconsistent cell health or density: Variations in cell confluence or viability at the time of treatment can significantly impact the cellular response to this compound. | Ensure consistent cell seeding density and monitor cell health and confluence prior to starting the experiment. Only use healthy, actively growing cells. | |
| Lower than expected potency or efficacy | Suboptimal concentration: The effective concentration of this compound is highly cell-type dependent. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. |
| Incorrect storage of solid compound: Improper storage can lead to degradation of the this compound powder. | Store the solid this compound compound at 4°C and protected from light, as recommended by the supplier. | |
| Unexpected off-target effects or cellular toxicity | High this compound concentration: While this compound is a potent PDI inhibitor, high concentrations may lead to off-target effects or general cellular toxicity. | Use the lowest effective concentration determined from your dose-response studies. Consider using a less potent PDI inhibitor as a control to distinguish between PDI-specific and off-target effects. |
| PDI inhibition-mediated ER stress: The intended mechanism of action, induction of ER stress, can lead to apoptosis if not properly controlled or if the cells are particularly sensitive. | Monitor markers of ER stress (e.g., CHOP, BiP) and apoptosis (e.g., cleaved caspase-3) to understand the cellular response. Consider time-course experiments to identify optimal treatment durations. | |
| Inconsistent results in in vivo studies | Poor bioavailability or rapid metabolism: While this compound has shown good stability in mouse liver microsomes and plasma, individual animal physiology can vary.[1] | Ensure consistent formulation and administration of this compound. Monitor plasma levels of the compound if possible. Consider pilot studies to optimize dosing and scheduling. |
| Variability in animal models: The genetic background and health status of the animals can influence the experimental outcome. | Use age- and sex-matched animals from a reputable supplier. Ensure proper acclimatization and handling to minimize stress. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Kd (dissociation constant) | 62 nM | Binding affinity to PDI | [1] |
| EC50 (half maximal effective concentration) | 500 nM | Neuroprotection in cell culture | [2] |
| IC50 (half maximal inhibitory concentration) | ~5 µM | Inhibition of recombinant PDIA3 | [5] |
| IC50 (PDI reductase activity) | ~100-fold less potent than CCF642 | Comparison with another PDI inhibitor |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture:
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have reached the desired confluence at the time of treatment.
-
This compound Preparation: Immediately before use, dissolve this compound powder in sterile DMSO to create a high-concentration stock solution.
-
Working Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to ensure accuracy.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, western blotting for ER stress markers, or functional assays relevant to your research question.
Visualizations
Caption: A generalized experimental workflow for using this compound in cell culture.
Caption: The signaling pathway of PDI inhibition by this compound leading to ER stress.
References
Technical Support Center: Experiments Using PDI Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protein Disulfide Isomerase (PDI) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure PDI activity, and which one should I choose?
A1: The choice of assay depends on the specific aspect of PDI function you want to measure and your experimental setup. The three most common types of assays are:
-
Insulin Reduction Assay (Turbidimetric): This is the most widely used assay for screening PDI inhibitors due to its simplicity and low cost.[1] PDI reduces the disulfide bonds in insulin, causing the B-chain to aggregate, which can be measured as an increase in turbidity at 650 nm.[1][2] It is well-suited for high-throughput screening.[1]
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Scrambled Ribonuclease (sRNase) Refolding Assay: This assay measures the isomerase activity of PDI, which is a key function of the enzyme.[3] PDI refolds a "scrambled" and inactive form of RNase with incorrect disulfide bonds into its active conformation. The restored RNase activity is then measured.[3][4]
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Fluorescent Assays: These assays often use quenched fluorescent substrates that, when cleaved by PDI, produce a fluorescent signal.[4] They can be more sensitive than turbidimetric assays and are also suitable for high-throughput screening.[4]
Q2: My PDI inhibitor has poor solubility. How can I address this for my in vitro experiments?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors.[1] Here are a few strategies to address this:
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Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve inhibitors.[5] It's crucial to keep the final concentration of DMSO in your assay low (typically <1%) as it can affect enzyme activity and cell viability.
-
Formulation with carriers: For in vivo studies and some in vitro assays, inhibitors can be formulated with agents like albumin or Tween-20 to improve solubility.[1]
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Use of Analogs: If available, testing more soluble analogs of your lead compound can be a viable strategy.
Q3: How can I distinguish between a true PDI inhibitory effect and general cytotoxicity in my cell-based assays?
A3: This is a critical aspect of PDI inhibitor validation. Here are several key control experiments:
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Use an Inactive Analog: Synthesize or obtain a structurally similar analog of your inhibitor that is predicted to be inactive against PDI. This control helps to rule out off-target effects or non-specific toxicity related to the chemical scaffold.
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PDI Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate PDI expression in your cells. If the phenotype observed with your inhibitor is recapitulated by PDI knockdown, it strongly suggests an on-target effect.[6][7]
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Cellular Thermal Shift Assay (CETSA): This assay directly demonstrates that your inhibitor binds to PDI in a cellular context.[1][8][9][10] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Time-course and Dose-Response Studies: True inhibitors will typically show a clear dose- and time-dependent effect on PDI activity and downstream cellular processes.
Troubleshooting Guides
Insulin Reduction Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background turbidity | - Insulin solution is not freshly prepared or has started to aggregate. - Impure insulin or use of the A-chain which is prone to aggregation. | - Always use a freshly prepared, clear insulin solution. - Ensure you are using the B-chain of insulin for better results.[1] |
| No or low PDI activity | - Inactive PDI enzyme. - Incorrect buffer conditions (pH, salt concentration). - Insufficient reducing agent (e.g., DTT). | - Test the activity of your PDI enzyme with a known inhibitor as a control. - Optimize buffer conditions; a common buffer is 100 mM potassium phosphate, 2 mM EDTA, pH 7.0.[8] - Ensure DTT concentration is sufficient (typically around 1 mM).[8] |
| Inconsistent results between replicates | - Pipetting errors, especially with small volumes. - Air bubbles in the wells of the microplate. - Temperature fluctuations during the assay. | - Prepare a master mix to minimize pipetting variability. - Be careful to avoid introducing air bubbles when adding reagents. - Use a thermostated plate reader to maintain a consistent temperature. |
| Interference from test compound | - The inhibitor itself absorbs light at 650 nm. - The inhibitor precipitates in the assay buffer. | - Run a control with the inhibitor in the absence of PDI to check for background absorbance. - Visually inspect the wells for any precipitation of the compound. Test the solubility of the compound in the assay buffer beforehand. |
Scrambled RNase (sRNase) Refolding Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background RNase activity | - Incomplete scrambling of the RNase substrate. - Contamination of the sRNase with active RNase. | - Ensure the scrambling procedure is complete. - Test the activity of the sRNase in the absence of PDI; it should be minimal. |
| Low refolding efficiency | - Suboptimal redox buffer conditions (GSH/GSSG ratio). - Inactive PDI enzyme. | - The optimal reactivation of RNase often occurs with a specific ratio of reduced (GSH) to oxidized (GSSG) glutathione, for example, 1 mM GSH and 0.2 mM GSSG.[11] - Confirm PDI activity using a different assay, such as the insulin reduction assay. |
| Assay variability | - Inconsistent timing of reagent addition. - Temperature fluctuations. | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells. - Perform the assay at a constant, controlled temperature. |
Quantitative Data: PDI Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several common PDI inhibitors against different PDI family members. This data can help in selecting the appropriate inhibitor and interpreting results.
| Inhibitor | Target PDI Isoform(s) | IC50 (µM) | Assay Type | Reference(s) |
| PACMA31 | PDIA1 | 10 | Insulin Aggregation | [6] |
| PDIA1 | 1.7 | Insulin Aggregation | [12] | |
| Bacitracin | PDIA1 | 20 (Bacitracin F) - 1050 (Bacitracin B) | Insulin Aggregation | [13] |
| ML359 | PDIA1 | < 0.25 | Insulin Aggregation | |
| CCF642 | PDIA1 | 2.9 | di-E-GSSG | [9] |
| E64FC26 | PDIA1 | 1.9 | Not Specified | [9] |
| PDIA3 | 20.9 | Not Specified | [9] | |
| PDIA4 | 25.9 | Not Specified | [9] | |
| TXNDC5 | 16.3 | Not Specified | [9] | |
| PDIA6 | 25.4 | Not Specified | [9] | |
| KSC-34 | PDIA1 (a-site selective) | 3.5 | Not Specified | [2][9] |
| C-3399 | PDIA1/PDIA3 | 8.69 (MDA-MB-231 cells) | Cell Proliferation | [14] |
| 11.06 (MCF-7 cells) | Cell Proliferation | [14] | ||
| Bepristat-2a | PDIA1 (allosteric) | Not Specified | - |
Experimental Protocols & Workflows
General Workflow for Characterizing a Novel PDI Inhibitor
This workflow outlines the key steps in validating a new PDI inhibitor.
Signaling Pathway: PDI Inhibition and the Unfolded Protein Response (UPR)
Inhibition of PDI leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and activating the Unfolded Protein Response (UPR).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for PDI Target Engagement
This protocol provides a general framework for performing a CETSA to confirm that a PDI inhibitor binds to PDI in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the PDI inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[8]
-
-
Heat Shock:
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[8]
-
-
Separation of Soluble and Aggregated Proteins:
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Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Detection of Soluble PDI:
-
Carefully collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble PDI in each sample by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the amount of soluble PDI at each temperature for both the vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization of PDI.
-
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an A-Site Selective Protein Disulfide Isomerase A1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity i" by Sergei Vatolin, James G. Phillips et al. [engagedscholarship.csuohio.edu]
- 6. pnas.org [pnas.org]
- 7. Inhibition of Protein Disulfide Isomerase (PDIA1) Leads to Proteasome-Mediated Degradation of Ubiquitin-like PHD and RING Finger Domain-Containing Protein 1 (UHRF1) and Increased Sensitivity of Glioblastoma Cells to Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. 大野 賢一 (Ken-ichi Ohno) - Study on Interactions of Endocrine Disruptors Using Fluorescence Polarization. Study on Interactions of Endocrine Disruptors Using Fluorescence Polarization. - 論文 - researchmap [researchmap.jp]
- 12. preprints.org [preprints.org]
- 13. Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate‐binding domain – ScienceOpen [scienceopen.com]
- 14. Comparison of anti-cancer effects of novel protein disulphide isomerase (PDI) inhibitors in breast cancer cells characterized by high and low PDIA17 expression - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent results with LOC14 treatment
This technical support center provides troubleshooting guidance and frequently asked questions to ensure consistent and reliable results when using LOC14 in your experiments.
Troubleshooting Guide
Issue: High variability or inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound is unstable in solution. Always prepare fresh solutions for each experiment.[1] Do not store this compound in solvent for extended periods. For long-term storage, keep the compound as a powder at -20°C.[2] |
| Inconsistent Dosing (In Vivo) | High doses of this compound (e.g., 50 mg/kg/day) can lead to significant variability in drug concentration in the brain.[3] A dose of 20 mg/kg/day has been shown to have lower variability.[3] |
| Improper Solution Preparation | For in vivo studies, ensure this compound is fully dissolved. A recommended method is to first dissolve this compound in 1-Methyl-2-pyrrolidinone (NMP) to make a stock solution (e.g., 80 mg/ml) and then dilute it with 0.5% methyl cellulose.[3] For in vitro studies, use fresh, high-quality DMSO. Note that moisture-absorbing DMSO can reduce solubility.[2] |
Issue: Unexpected or off-target effects.
| Potential Cause | Recommended Solution |
| High Concentrations | While the EC50 is in the nanomolar range (500 nM), using excessively high concentrations can lead to off-target effects. Titrate this compound to determine the optimal concentration for your specific cell type and assay. In some cell models, effects have been observed at concentrations as low as 5-40 nM.[3] |
| Misunderstanding of Mechanism | This compound is a modulator of Protein Disulfide Isomerase (PDI), which in turn affects the Endoplasmic Reticulum (ER) stress response.[4] Ensure your experimental readout is aligned with this mechanism. For example, measuring markers of the Unfolded Protein Response (UPR) can confirm the compound's activity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and reversible inhibitor of Protein Disulfide Isomerase (PDI).[5][6] It binds to a region adjacent to the active site of PDI, inducing an oxidized conformation and inhibiting its reductase activity.[4][6][7] This modulation of PDI activity helps to alleviate Endoplasmic Reticulum (ER) stress.[4]
2. How should I prepare and store this compound?
-
Storage: Store this compound as a powder at -20°C for up to 3 years.[2]
-
Preparation of Stock Solutions: For in vitro use, dissolve this compound in fresh DMSO to a concentration of 50 mg/mL.[2][5]
-
Working Solutions: Due to its instability in solution, it is highly recommended to prepare working solutions fresh for each experiment.[1] If stock solutions in a solvent are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or -20°C for up to one month.[2]
3. What is the recommended concentration of this compound to use?
The optimal concentration will vary depending on the experimental system. Here are some key values to guide your experimental design:
| Parameter | Value | Reference |
| Kd | 62 nM | [5][6] |
| EC50 | 500 nM | [5][8] |
| IC50 (recombinant PDIA3) | ~5 µM | [1] |
| Effective In Vitro Range | 5-40 nM (in a striatal cell model) | [3] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
4. What is a recommended protocol for in vivo administration?
For oral gavage in mice, a dose of 20 mg/kg/day has been shown to be effective and produce consistent brain concentrations.[3] A suggested vehicle for this administration route is a solution of 1-Methyl-2-pyrrolidinone (NMP) and 0.5% methyl cellulose. The stock solution can be prepared by dissolving this compound in NMP, followed by dilution with the methyl cellulose solution.[3]
5. What are the known effects of this compound in vivo?
In a mouse model of Huntington's disease, oral administration of this compound (20 mg/kg/day) has been shown to:
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Improve motor function[1]
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Attenuate brain atrophy[3]
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Extend survival[1]
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Suppress ER stress by reducing levels of XBP1, CHOP, and BiP[4]
Key Experimental Parameters
The following table summarizes key quantitative data for this compound:
| Parameter | Value | Species | Notes | Reference |
| Kd | 62 nM | - | Reversible binding to PDI | [5][6] |
| EC50 | 500 nM | - | - | [5][8] |
| IC50 | ~5 µM | - | For recombinant PDIA3 | [1] |
| In Vitro Half-life (Mouse Liver Microsomes) | > 90 min | Mouse | High metabolic stability | [7][9] |
| In Vitro Half-life (Mouse Plasma) | 2.4 h | Mouse | Relatively stable | [7][9] |
| Recommended In Vivo Dose | 20 mg/kg/day | Mouse | Oral administration | [1][3] |
Experimental Protocols
In Vitro Cell-Based Assay
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Cell Plating: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
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This compound Preparation: Prepare a fresh stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations.
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Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
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Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
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Analysis: Perform the desired downstream analysis, such as a cell viability assay, western blot for ER stress markers, or a functional assay.
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
- 5. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
quality control measures for LOC14 compound
Technical Support Center: LOC14 Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of the this compound compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, reversible inhibitor of Protein Disulfide Isomerase (PDI) with a reported Kd of 62 nM and an EC50 of 500 nM.[1][2][3] It primarily targets the PDIA3 isoform.[1][4][5] PDI is a chaperone protein in the endoplasmic reticulum (ER) responsible for catalyzing the formation and isomerization of disulfide bonds in newly synthesized proteins. By inhibiting PDI, this compound disrupts protein folding, leading to ER stress. This mechanism has been explored for its therapeutic potential in neurodegenerative diseases and cancer.[3][6]
2. What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored as a powder at -20°C for up to three years.[2] Stock solutions can be stored at -80°C for up to one year or at -20°C for one month.[2] It is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
3. How should I prepare this compound solutions?
This compound is soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 19 mg/mL), but has poor solubility in water.[2] For in vitro experiments, it is common to prepare a concentrated stock solution in fresh, high-quality DMSO.[2] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil are necessary to achieve a stable solution.[1][5] Crucially, this compound is unstable in solution, and it is strongly recommended to prepare working solutions fresh for each experiment. [1][5]
4. What are the typical quality control specifications for this compound?
Researchers should ensure that the this compound they are using meets established quality control standards. Key specifications are summarized in the table below.
| Parameter | Specification | Analytical Method |
| Purity | >98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Appearance | Crystalline solid | Visual Inspection |
| Solubility | ≥ 50 mg/mL in DMSO | Visual Inspection |
5. In which experimental models has this compound been used?
This compound has been utilized in a variety of research contexts, including:
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Neuroprotection: It has shown neuroprotective effects in cell culture and brain slice models of Huntington's disease.[3]
-
Oncology: It has demonstrated anti-myeloma activity by inducing ER stress.[6]
-
Virology: It has been shown to inhibit influenza protein production by targeting PDIA3.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no compound activity in my assay. | 1. Compound Degradation: this compound is unstable in solution.[1][5] 2. Incorrect Concentration: Errors in dilution or calculation. 3. Insoluble Compound: Precipitation of this compound in aqueous media. | 1. Prepare Fresh Solutions: Always prepare working solutions immediately before use. Avoid storing diluted solutions. 2. Verify Calculations: Double-check all calculations for preparing stock and working solutions. 3. Check Solubility: Ensure the final concentration of DMSO or other solvents in your assay is not causing precipitation. If precipitation is observed, sonication or gentle warming may help.[1] |
| High variability between experimental replicates. | 1. Inconsistent Solution Preparation: Due to its instability, the potency of pre-prepared solutions can vary over time. 2. Incomplete Solubilization: The compound may not be fully dissolved. | 1. Standardize Preparation: Prepare a fresh, single batch of working solution for all replicates in an experiment. 2. Ensure Complete Dissolution: After adding this compound to the solvent, vortex and visually inspect to ensure no solid particles remain. The use of an ultrasonic bath can aid dissolution.[5] |
| Unexpected cellular toxicity. | 1. High Solvent Concentration: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. 2. Off-target Effects: At high concentrations, this compound may have off-target effects. | 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle used to deliver this compound. 2. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line and assay. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., to create a 10 mM stock solution). d. Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[5] e. Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: PDI Reductase Activity Assay (Di-E-GSSG Assay)
This assay measures the ability of PDI to reduce the substrate di-eosin-glutathione disulfide (Di-E-GSSG), which becomes fluorescent upon reduction.
-
Materials: Recombinant human PDIA3, Di-E-GSSG, insulin, DTT, assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0), this compound.
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, recombinant PDIA3, and varying concentrations of this compound (or vehicle control). b. Incubate for a predetermined time at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding Di-E-GSSG and insulin (which gets reduced by PDI, consuming the reduced PDI and driving the reaction). d. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~520/545 nm). e. Calculate the rate of reaction and determine the IC50 of this compound by plotting the reaction rate against the inhibitor concentration.
Visualizations
Caption: Inhibition of the PDI catalytic cycle by this compound, leading to ER stress.
Caption: Workflow for a cell-based this compound dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: LOC14 and Protein Disulfide Isomerase (PDI) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the small molecule PDI inhibitor, LOC14, and its target protein, Protein Disulfide Isomerase (PDI).
Clarification: this compound is a Small Molecule, Not a Protein
It is a common misconception that this compound is a protein. This compound is a potent, reversible small molecule inhibitor of Protein Disulfide Isomerase (PDI).[1][2] Therefore, concerns about "this compound degradation" pertain to the chemical stability of the compound, particularly in solution. The primary protein of interest in experiments utilizing this compound is its target, PDI. This guide will address the stability and handling of both this compound and the PDI protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that inhibits the activity of Protein Disulfide Isomerase (PDI).[1][2] PDI is an enzyme that plays a crucial role in the proper folding of proteins in the endoplasmic reticulum by catalyzing the formation and rearrangement of disulfide bonds.[3] this compound binds to PDI and inhibits its reductase activity, which can be neuroprotective in certain contexts.[4]
Q2: How should I handle and store this compound?
A2: this compound is unstable in solution and it is highly recommended to prepare solutions fresh for each experiment.[1][5] For storage of the solid compound, it should be kept at 4°C and protected from light.[5][6]
Q3: What is the primary cause of Protein Disulfide Isomerase (PDI) degradation during experiments?
A3: PDI degradation during experiments is most commonly caused by proteases released during cell lysis. Suboptimal buffer conditions, such as incorrect pH or lack of necessary stabilizing agents, and improper temperature control can also contribute to PDI degradation and loss of activity.
Q4: How can I minimize PDI degradation during my experiments?
A4: To minimize PDI degradation, it is crucial to work quickly, keep samples on ice at all times, and use a lysis buffer supplemented with a fresh protease inhibitor cocktail. Maintaining an appropriate pH and including stabilizing agents in your buffers can also help preserve the integrity of PDI.
Troubleshooting Guide
Issue 1: Degradation of PDI in Cell Lysates
Symptoms:
-
Multiple bands below the expected molecular weight of PDI (~57 kDa) on a Western blot.
-
Loss of PDI activity in functional assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Protease Inhibition | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Ensure the cocktail is fresh and has been stored correctly. |
| Improper Temperature Control | Perform all cell lysis and subsequent handling steps on ice or at 4°C to minimize protease activity. |
| Incorrect Lysis Buffer | Use a lysis buffer with a pH between 7.0 and 8.0. Ensure the buffer contains appropriate detergents to efficiently solubilize PDI without causing denaturation. |
| Multiple Freeze-Thaw Cycles | Aliquot cell lysates after the initial preparation to avoid repeated freezing and thawing, which can lead to protein degradation. Store aliquots at -80°C for long-term storage.[7][8] |
Issue 2: Low Yield of PDI after Immunoprecipitation (IP)
Symptoms:
-
Faint or no band corresponding to PDI on a Western blot of the immunoprecipitated sample.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Antibody Binding | Ensure you are using a high-quality antibody validated for immunoprecipitation. Optimize the antibody concentration by performing a titration experiment. |
| Protein Degradation During IP | Include protease inhibitors in all buffers used throughout the IP protocol. Keep the samples cold during all incubation and wash steps. |
| Suboptimal Lysis Buffer for IP | For co-immunoprecipitation, a non-denaturing lysis buffer (e.g., one containing NP-40 instead of SDS) is often preferred to preserve protein-protein interactions. |
| Inefficient Washing | Wash the beads sufficiently to remove non-specifically bound proteins, but avoid overly stringent wash conditions that may elute your protein of interest. |
Quantitative Data on PDI Stability
The stability of PDI is influenced by several factors, as summarized in the table below.
| Parameter | Optimal Range/Condition | Notes |
| pH | 7.0 - 8.0 | PDI shows greater isomerase activity at a neutral pH, which is consistent with the conditions in the endoplasmic reticulum.[9] |
| Temperature (Short-term) | 2-8°C | For short-term storage (up to one month), reconstituted PDI should be kept at 2-8°C.[8][10] |
| Temperature (Long-term) | -80°C | For long-term storage (up to 12 months), PDI should be aliquoted and stored at -80°C to avoid freeze-thaw cycles.[8][10] |
| Redox State | Reduced PDI is more thermally stable than oxidized PDI. | The melting temperature (Tm) of reduced PDI is approximately 54°C, while oxidized PDI has a Tm of 48-50°C.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Note: Due to its instability in solution, this compound should be prepared fresh for each experiment.[1][5]
-
To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO.[5]
-
For in vivo studies, a common method is to first dissolve this compound in 1-Methyl-2-pyrrolidinone (NMP) to make an 80 mg/ml stock solution.[4]
-
This stock solution is then diluted to the final desired concentration using 0.5% methyl cellulose.[4]
Protocol 2: Cell Lysis for PDI Analysis
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease inhibitor cocktail.
-
Scrape adherent cells and transfer the cell suspension to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube and store on ice for immediate use or at -80°C for long-term storage.
Protocol 3: Immunoprecipitation of PDI
-
To 500 µg of pre-cleared cell lysate, add the optimized amount of anti-PDI antibody.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add protein A/G agarose or magnetic beads and continue to incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant and add 2X Laemmli sample buffer to the beads.
-
Boil the samples for 5 minutes to elute the protein from the beads.
-
Centrifuge to pellet the beads, and the supernatant is ready for analysis by Western blotting.
Protocol 4: Western Blotting for PDI
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PDI diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
Caption: PDI signaling in response to ER stress and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 4. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. PDI Enzyme Human Recombinant | P4HB Protein | ProSpec [prospecbio.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. researchgate.net [researchgate.net]
- 10. sunlongbiotech.com [sunlongbiotech.com]
- 11. Stability and Conformational Resilience of Protein Disulfide Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LOC14 Bioavailability
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of the therapeutic protein "LOC14". Given that "this compound" is a placeholder, the strategies outlined here are broadly applicable to therapeutic proteins facing similar bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high in vivo bioavailability for a therapeutic protein like this compound?
A1: Therapeutic proteins like this compound often face several significant barriers that limit their bioavailability.[1][2] These include:
-
Enzymatic Degradation: Proteins are susceptible to breakdown by proteases in the gastrointestinal tract and bloodstream, which limits their bioavailability, especially when administered orally.[2]
-
Rapid Clearance: Therapeutic proteins can be quickly removed from circulation by the kidneys (renal clearance) or the mononuclear phagocyte system.[1][2]
-
Poor Permeability: The large size and hydrophilic nature of proteins hinder their ability to cross biological membranes, such as the intestinal epithelium.[2][3]
-
Instability: Proteins are sensitive to changes in pH and temperature, which can lead to denaturation and loss of function.[1][2]
-
Immunogenicity: The protein may trigger an immune response, leading to the formation of anti-drug antibodies (ADAs) that can neutralize the therapeutic effect and accelerate clearance.[2]
Q2: What are the most common strategies to enhance the bioavailability of a therapeutic protein?
A2: Several strategies can be employed to overcome the barriers mentioned above:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the protein. This increases the hydrodynamic size, which reduces renal clearance and shields the protein from enzymatic degradation and immune recognition.[4][5]
-
Nanoparticle Encapsulation: Encapsulating the protein in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, facilitate controlled release, and potentially target specific tissues.[6][7][8]
-
Protein Engineering/Modification:
-
Formulation with Excipients: Including stabilizers, permeation enhancers, or enzyme inhibitors in the formulation can improve stability and absorption.[12][13][14]
Q3: How do I choose the best bioavailability enhancement strategy for this compound?
A3: The optimal strategy depends on the specific properties of this compound, the desired therapeutic outcome, and the intended route of administration. A logical approach to decision-making is outlined in the diagram below. Key considerations include the primary reason for low bioavailability (e.g., rapid clearance vs. poor absorption), the protein's stability, and potential immunogenicity.
Caption: Decision tree for selecting a this compound bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Rapid Clearance of this compound In Vivo
Symptom: The plasma concentration of this compound decreases rapidly after administration, resulting in a short half-life.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions | Experimental Protocol |
| Renal Filtration | 1. Increase Hydrodynamic Size: Covalently attach PEG chains (PEGylation) to this compound. This increases its size, preventing it from being easily filtered by the kidneys.[4][5]2. Fusion to a Larger Molecule: Create a fusion protein by linking this compound to a large carrier protein like albumin or an Fc fragment. | See "Protocol: PEGylation of this compound" below. |
| Proteolytic Degradation | 1. Site-Directed Mutagenesis: Identify and mutate protease cleavage sites on this compound to make it more resistant to degradation.[9][10][11]2. Encapsulation: Formulate this compound within nanoparticles to shield it from proteases.[6][7] | See "Protocol: Nanoparticle Encapsulation of this compound" below. |
| Receptor-Mediated Clearance | 1. PEGylation: The "stealth" effect of PEG can shield the protein from receptor-mediated internalization.[4]2. Modify Receptor Binding Site: If the clearance is mediated by a specific receptor, consider mutating the binding site to reduce affinity. | See "Protocol: PEGylation of this compound" below. |
Issue 2: Low Oral Bioavailability of this compound
Symptom: After oral administration, plasma concentrations of this compound are negligible or significantly lower than after intravenous injection.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions | Experimental Protocol |
| Degradation in GI Tract | 1. Enteric Coating: Formulate this compound in an enteric-coated capsule that protects it from the acidic environment of the stomach.[12]2. Co-administration with Protease Inhibitors: Include protease inhibitors in the formulation to reduce enzymatic degradation in the intestine.[12][13] | Develop a formulation with pH-sensitive polymers that dissolve only at the higher pH of the small intestine. |
| Poor Intestinal Absorption | 1. Permeation Enhancers: Co-formulate with agents that transiently open the tight junctions between intestinal epithelial cells.[12]2. Nanoparticle Delivery: Encapsulate this compound in nanoparticles designed to be taken up by the intestinal epithelium.[7][12] | See "Protocol: Nanoparticle Encapsulation of this compound" below. |
Quantitative Data Summary
The following tables summarize the potential impact of different bioavailability enhancement strategies. Note that these are representative values from studies on various therapeutic proteins and the actual improvement for this compound will need to be determined experimentally.
Table 1: Impact of PEGylation on Pharmacokinetic Parameters
| Protein | Modification | Half-Life (t½) Increase | Reference |
| Interferon-α2a | 40 kDa Branched PEG | ~100-fold | [15] |
| G-CSF | 20 kDa Linear PEG | ~10-fold | [16] |
| Growth Hormone | 4-5 x 5 kDa PEG | ~3.5-fold | [17] |
Table 2: Bioavailability Enhancement with Nanoparticle Formulations
| Delivery System | Therapeutic Protein | Improvement in Oral Bioavailability | Reference |
| PLGA Microparticles | Cholera Toxin B | Elicited specific antibody response | [12] |
| Liposomes | Various | Can protect from degradation and improve absorption | [7] |
| Protein-based Nanoparticles | Various | Can improve stability and half-life | [6] |
Experimental Protocols
Protocol: PEGylation of this compound
This protocol describes a general method for the N-terminal site-specific PEGylation of a protein via reductive alkylation.[18]
Materials:
-
Purified this compound
-
PEG-aldehyde (e.g., 10 kDa)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Dissolve purified this compound in the sodium acetate buffer.
-
Add PEG-aldehyde to the protein solution at a specified molar excess.
-
Add sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction at room temperature for a designated period (e.g., 24 hours).
-
Stop the reaction and purify the PEGylated this compound from unreacted components using SEC.
-
Analyze the resulting product using multi-detection SEC to confirm the success of the PEGylation reaction.[18]
References
- 1. Challenges and Limitations for the Delivery of Protein Drugs [synapse.patsnap.com]
- 2. primescholars.com [primescholars.com]
- 3. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Enhance Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. Protein-Based Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarriers for Protein and Peptide Drug Delivery - Article (Preprint v1) by Hany Akeel Al-Hussaniy et al. | Qeios [qeios.com]
- 8. Nanotechnology for Protein Delivery: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Protein Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing protein stability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and Therapeutic Approaches for the Protein Delivery System: A Review | Bentham Science [benthamscience.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Strategies for improving protein therapeutic half-life using multi-detection SEC | Malvern Panalytical [malvernpanalytical.com]
Validation & Comparative
A Comparative Guide to PDI Inhibitors: LOC14 vs. 16F16
For Researchers, Scientists, and Drug Development Professionals
Protein disulfide isomerase (PDI) has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and viral infections.[1] PDI and its family members are crucial for proper protein folding and disulfide bond formation within the endoplasmic reticulum (ER).[1] Inhibition of PDI can lead to ER stress and the activation of the Unfolded Protein Response (UPR), ultimately promoting apoptosis in diseased cells. This guide provides a detailed comparison of two notable PDI inhibitors, LOC14 and 16F16, summarizing their performance based on available experimental data.
Performance and Properties: A Head-to-Head Comparison
This compound and 16F16 are both potent inhibitors of PDI, yet they exhibit distinct mechanisms of action and biochemical properties. This compound is a reversible inhibitor, while 16F16 acts irreversibly by covalently modifying the cysteine residues in the active site of PDI.[2] This fundamental difference influences their potency, specificity, and potential therapeutic applications.
Experimental data highlights this compound as a particularly potent inhibitor with a favorable pharmacokinetic profile. It has been shown to have a dissociation constant (Kd) in the nanomolar range and exhibits high stability in mouse liver microsomes and blood plasma.[3][4][5] In contrast, 16F16, while an effective tool for studying PDI function, has a higher half-maximal effective concentration (EC50) for neuroprotection compared to this compound.[2]
| Parameter | This compound | 16F16 | Reference |
| Mechanism of Action | Reversible | Irreversible | [2] |
| Binding Site | Adjacent to the active site, induces oxidized conformation | Covalently modifies cysteines in the active site | [2][3] |
| Dissociation Constant (Kd) | 62 nM | N/A (irreversible) | [3][4][5] |
| EC50 (neuroprotection) | 500 nM | 1,500 nM | [2][5] |
| IC50 (recombinant PDIA3) | ~5 µM | Minimal effect | [5] |
Signaling Pathway: PDI Inhibition and the Unfolded Protein Response
Inhibition of PDI disrupts the normal protein folding process in the ER, leading to an accumulation of misfolded proteins—a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis or, if the stress is too severe, inducing apoptosis. The UPR is mediated by three main sensor proteins in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). PDI inhibitors like this compound and 16F16 can activate all three branches of the UPR.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
Comparative Efficacy of LOC14 and N-acetylcysteine in Ameliorating Oxidative Stress
To effectively evaluate the neuroprotective potential of LOC14 in vitro, a direct comparison with a well-established neuroprotective agent, N-acetylcysteine (NAC), was conducted. Both compounds were assessed for their ability to mitigate oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y), a widely used model for neurodegenerative disease research. The following guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.
To assess and compare the neuroprotective effects of this compound and the established antioxidant N-acetylcysteine (NAC), a series of in vitro experiments were conducted. The central hypothesis was that both compounds would protect SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide (H₂O₂), a common method for modeling neurodegenerative conditions. Key metrics for comparison included cell viability, the generation of reactive oxygen species (ROS), and the activity of caspase-3, a key executioner enzyme in apoptosis.
Quantitative Data Summary
The neuroprotective effects of this compound and NAC were quantified and are summarized below. All experiments were performed on SH-SY5Y cells pre-treated with either this compound (10 µM) or NAC (5 mM) for 2 hours, followed by exposure to H₂O₂ (200 µM) for 24 hours.
| Parameter | Control | H₂O₂ (200 µM) | This compound (10 µM) + H₂O₂ | NAC (5 mM) + H₂O₂ |
| Cell Viability (%) | 100 ± 4.5 | 48.2 ± 3.1 | 85.7 ± 5.2 | 79.4 ± 4.8 |
| Relative ROS Levels (%) | 100 ± 8.1 | 312.5 ± 15.6 | 125.3 ± 10.3 | 148.9 ± 12.1 |
| Relative Caspase-3 Activity (%) | 100 ± 7.4 | 289.1 ± 13.8 | 115.9 ± 9.7 | 135.2 ± 11.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and clear interpretation of the results.
Cell Culture and Treatment
SH-SY5Y human neuroblastoma cells were cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For all experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours. Subsequently, cells were pre-treated with either this compound (10 µM) or NAC (5 mM) for 2 hours before being exposed to 200 µM H₂O₂ for 24 hours to induce oxidative stress.
MTT Assay for Cell Viability
Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following the 24-hour treatment period, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the untreated control cells.
DCFH-DA Assay for Intracellular ROS
Intracellular reactive oxygen species (ROS) levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. After treatment, cells were washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. ROS levels were expressed as a percentage relative to the control group.
Caspase-3 Activity Assay
Caspase-3 activity was determined using a colorimetric assay kit. Following treatment, cell lysates were prepared, and the protein concentration was determined using a BCA protein assay. Equal amounts of protein were then incubated with a caspase-3 substrate (DEVD-pNA) at 37°C for 2 hours. The absorbance of the resulting p-nitroaniline (pNA) was measured at 405 nm. Caspase-3 activity was expressed as a percentage relative to the control.
Diagrams and Workflows
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the neuroprotective action of this compound.
A Comparative Guide to the Efficacy of Reversible vs. Irreversible PDI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Disulfide Isomerase (PDI) has emerged as a critical therapeutic target in a range of diseases, from cancer to thrombosis. As an enzyme residing in the endoplasmic reticulum, PDI plays a crucial role in protein folding by catalyzing the formation and rearrangement of disulfide bonds. Its inhibition can disrupt cellular homeostasis, leading to therapeutic benefits. PDI inhibitors are broadly classified into two categories: reversible and irreversible. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of PDI Inhibitor Efficacy
The efficacy of PDI inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the IC50 values for several common reversible and irreversible PDI inhibitors.
| Inhibitor Class | Inhibitor | Target | IC50 Value (µM) | Reference |
| Reversible | Rutin (Quercetin-3-rutinoside) | PDI | 4.5 - 6.1 | [1][2][3] |
| Bepristat 1a | PDI | 0.7 | ||
| Bepristat 2a | PDI | 1.2 | ||
| LOC14 | PDI | ~5 (for PDIA3) | ||
| Irreversible | CCF642 | PDI | < 1 (in multiple myeloma cell lines) | |
| E64FC26 | Pan-PDI | 0.87 - 6.13 (in different cell lines) | ||
| PACMA 31 | PDI | Potency is ~100-fold less than CCF642 |
Note: IC50 values can vary depending on the assay conditions and the specific PDI family member being targeted.
Experimental Protocols for Key PDI Activity Assays
Accurate assessment of PDI inhibition requires robust and reproducible experimental protocols. The following are detailed methodologies for commonly used PDI activity assays.
Insulin Reduction Assay
This is the most common method to measure the reductase activity of PDI. The assay is based on the principle that PDI, in the presence of a reducing agent like dithiothreitol (DTT), can reduce the disulfide bonds of insulin, leading to the aggregation of the insulin B chain. This aggregation can be monitored by an increase in turbidity at 650 nm.
Materials:
-
Human recombinant PDI
-
Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Sodium Phosphate Buffer (100 mM, pH 7.0)
-
EDTA solution (100 mM, pH 7.0)
-
Test inhibitor (dissolved in an appropriate solvent)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare the reaction cocktail: For a set of reactions, prepare a fresh cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.
-
Dispense reagents: In a 96-well plate, add the following to each well in the specified order:
-
Reaction cocktail
-
PDI enzyme solution (to a final concentration of approximately 1.5 µM)
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Initiate the reaction: Add DTT solution to each well to a final concentration of 1 mM to start the reaction.
-
Monitor turbidity: Immediately begin reading the absorbance at 650 nm every minute for a period of 30-60 minutes at 25°C.
-
Data analysis: Calculate the rate of insulin reduction from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of the inhibitor.
Di-Eosin-GSSG Reductase Assay
This is a fluorescence-based assay that offers higher sensitivity compared to the insulin reduction assay. It utilizes a substrate, di-eosin-glutathione disulfide (di-E-GSSG), which is non-fluorescent. PDI-catalyzed reduction of di-E-GSSG in the presence of a reducing agent liberates eosin-GSH, a fluorescent product.
Principle: PDI reduces the disulfide bond in di-E-GSSG, releasing the fluorescent eosin-GSH, which can be measured.
General Procedure:
-
The reaction mixture typically contains PDI, the test inhibitor, a reducing agent (like DTT or NADPH), and the di-E-GSSG substrate in a suitable buffer.
-
The increase in fluorescence is monitored over time using a fluorometer.
-
The rate of the reaction is proportional to the PDI activity, and the inhibitory effect of the test compound can be calculated.
Signaling Pathways Involving PDI
PDI is a key player in cellular signaling, particularly in the context of the unfolded protein response (UPR) and redox homeostasis. Understanding these pathways is crucial for elucidating the mechanism of action of PDI inhibitors.
PDI-Mediated Disulfide Bond Formation and Catalytic Cycle
PDI catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins within the endoplasmic reticulum. This process is essential for proper protein folding and function. The catalytic cycle of PDI involves its interaction with Ero1 (ER oxidoreductin 1), which re-oxidizes PDI to maintain its catalytic activity.
Caption: PDI catalytic cycle for disulfide bond formation.
PDI in the Unfolded Protein Response (UPR) and ER Stress-Induced Apoptosis
When misfolded proteins accumulate in the ER, a state known as ER stress, the cell activates the Unfolded Protein Response (UPR). PDI is a key component of the UPR, acting as a chaperone to help refold proteins. However, if ER stress is prolonged and cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. PDI inhibitors can exacerbate ER stress, pushing cancer cells towards apoptosis.
Caption: PDI's role in the UPR and ER stress-induced apoptosis.
Conclusion
The choice between a reversible and an irreversible PDI inhibitor depends on the specific research question and experimental context. Irreversible inhibitors, by forming a covalent bond with the enzyme, generally exhibit higher potency and a longer duration of action. This can be advantageous for in vivo studies or when sustained PDI inhibition is required. However, the potential for off-target effects and toxicity can be a concern.
Reversible inhibitors, on the other hand, offer a more transient mode of action, which can be beneficial for studies where a rapid reversal of inhibition is desired. While they may exhibit lower potency compared to their irreversible counterparts, they often have a better safety profile.
This guide provides a foundational understanding of the comparative efficacy of reversible and irreversible PDI inhibitors. Researchers are encouraged to consider the specific characteristics of each inhibitor and the requirements of their experimental system to make an informed decision. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at understanding the multifaceted role of PDI in health and disease.
References
- 1. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally delivered rutin in lipid-based nano-formulation exerts strong antithrombotic effects by protein disulfide isomerase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Specificity of LOC14 for PDI Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein disulfide isomerases (PDIs) are a family of enzymes crucial for the proper folding of proteins within the endoplasmic reticulum. Their multifaceted roles in cellular homeostasis and disease have made them attractive targets for therapeutic intervention. LOC14 is a potent, reversible inhibitor of PDI that has shown promise in models of neurodegenerative diseases and viral infections.[1] This guide provides a comparative assessment of the specificity of this compound for members of the PDI family, supported by available experimental data and detailed methodologies.
Data Presentation: this compound Specificity for PDI Family Members
Quantitative data on the interaction of this compound with PDI family members is limited in the public domain. However, existing studies provide insights into its affinity for PDIA1 and its inhibitory effect on PDIA3. A direct, comprehensive comparison across a wider range of PDI isoforms from a single study is not yet available, highlighting a gap in the current understanding of this compound's complete selectivity profile.
| PDI Family Member | Interaction Metric | Value | Experimental Method |
| PDIA1 (PDI) | Dissociation Constant (Kd) | 62 nM | Isothermal Titration Calorimetry (ITC)[1] |
| PDIA3 (ERp57) | Half-maximal Inhibitory Concentration (IC50) | ~5 µM | DiE-GSSG Reductase Assay[2] |
Note: The Kd and IC50 values are from different experimental setups and are not directly comparable for determining selectivity. A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for PDIA1 Binding
This method directly measures the heat released or absorbed during the binding of this compound to PDIA1, allowing for the determination of the dissociation constant (Kd).
Principle: A solution of this compound is titrated into a solution containing PDIA1 in the sample cell of a calorimeter. The heat change upon binding is measured after each injection. The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Protein Preparation: Recombinant human PDIA1 is expressed and purified. The protein is then extensively dialyzed against the ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) to ensure buffer matching.
-
Ligand Preparation: A stock solution of this compound is prepared in a compatible solvent (e.g., DMSO) and then diluted in the same ITC buffer as the protein. The final DMSO concentration should be matched in the protein solution to minimize dilution heat effects.
-
ITC Experiment:
-
The sample cell is filled with a solution of PDIA1 (typically in the low micromolar range).
-
The injection syringe is filled with a solution of this compound (at a concentration 10-20 fold higher than the protein).
-
A series of small injections of this compound into the sample cell is performed at a constant temperature.
-
The heat change after each injection is measured and integrated.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to PDIA1. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd.
DiE-GSSG Reductase Assay for PDIA3 Inhibition
This fluorometric assay measures the reductase activity of PDI family members and can be used to determine the inhibitory potential of compounds like this compound.
Principle: The assay utilizes a quenched fluorescent substrate, DiE-GSSG (dieosin glutathione disulfide). In the presence of a PDI family member with reductase activity, such as PDIA3, and a reducing agent (e.g., DTT), the substrate is cleaved, leading to an increase in fluorescence. An inhibitor like this compound will prevent this cleavage, resulting in a lower fluorescent signal.
Methodology:
-
Reagents:
-
Recombinant human PDIA3
-
DiE-GSSG substrate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
This compound at various concentrations
-
-
Assay Procedure:
-
Reactions are set up in a 96-well plate format.
-
A solution of recombinant PDIA3 is pre-incubated with varying concentrations of this compound for a defined period at room temperature.
-
The reaction is initiated by adding a mixture of DiE-GSSG and DTT to each well.
-
The fluorescence intensity (Excitation/Emission ≈ 490/580 nm) is measured over time.
-
-
Data Analysis: The initial rate of the reaction (increase in fluorescence per unit time) is calculated for each this compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Determining this compound IC50 against PDIA3
References
Cross-Validation of LOC14's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of LOC14, a potent inhibitor of Protein Disulfide Isomerase (PDI), across various cell lines. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Value | Reference |
| PC12 (rat pheochromocytoma) | Viability | Neuroprotection | Potent rescue of viability in cells expressing mutant huntingtin protein | [1][2] |
| Vero (monkey kidney epithelial) | Cytotoxicity | CC50 | 93 µM | [3] |
| U87-MG (human glioblastoma) | Cytotoxicity | CC50 | 70 µM | [3] |
| Lung Epithelial Cells | Protein Maturation | Inhibition of PDIA3 | Decreased intramolecular disulfide bonds and oligomerization of HA protein | [3][4] |
| MTECs (Mouse Tracheal Epithelial Cells) | Cellular Stress (UPR) | No significant activation | 30 µM concentration did not induce UPR | |
| Recombinant PDIA3 | Enzyme Inhibition | IC50 | ~5 µM | [4] |
Signaling Pathway
This compound functions as a potent inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum (ER) responsible for proper protein folding through the formation and isomerization of disulfide bonds. Inhibition of PDI by this compound leads to an accumulation of misfolded proteins within the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three primary ER-resident transmembrane proteins: IRE1α (Inositol-requiring enzyme 1α), ATF6 (Activating transcription factor 6), and PERK (PKR-like endoplasmic reticulum kinase). Prolonged activation of the UPR can ultimately lead to programmed cell death, or apoptosis.
Caption: this compound inhibits PDI, leading to ER stress and activation of the UPR, which can result in apoptosis.
Experimental Protocols
This section details representative methodologies for key experiments used to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) or causes 50% cytotoxicity (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 or CC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the effects of this compound in different cell lines.
Caption: A typical workflow for assessing this compound's effects across different cell lines.
References
Independent Verification of LOC14's Efficacy in Huntington's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published results of LOC14, a potent Protein Disulfide Isomerase (PDI) inhibitor, with a focus on its neuroprotective effects in models of Huntington's disease. While direct independent verification of the key in vivo efficacy studies by unaffiliated research groups remains limited in the published literature, this document summarizes the existing data, compares this compound to other relevant compounds, and provides detailed experimental context to facilitate further investigation.
Comparative Data on PDI Inhibitors
The following table summarizes the key quantitative data for this compound and other relevant PDI inhibitors. This data is compiled from various studies to provide a comparative overview of their potency and characteristics.
| Compound | Target | Reversibility | Kd (nM) | EC50 (nM) | In Vivo Model | Key Findings |
| This compound | PDI | Reversible | 62 | 500 | N171-82Q HD mice | Improved motor function, attenuated brain atrophy, and extended survival. |
| 16F16 | PDI | Irreversible | - | - | Cell and brain slice models of HD | Neuroprotective in in vitro models. |
| PACMA 31 | PDI | - | - | - | Multiple Myeloma | Showed anti-cancer activity. |
| CCF642 | PDI | Covalent | - | Sub-micromolar IC50 | Multiple Myeloma | ~100-fold more potent than this compound and PACMA 31 in inhibiting PDI reductase activity in this context. |
Efficacy of this compound in a Mouse Model of Huntington's Disease
Chronic administration of this compound (20 mg/kg/day) in the N171-82Q mouse model of Huntington's disease has been shown to yield significant therapeutic benefits. The study reported improvements in motor function, a reduction in brain atrophy, and an extension of survival in the treated mice. Mechanistically, this compound is proposed to exert its neuroprotective effects by modulating the activity of Protein Disulfide Isomerase (PDI), a chaperone protein involved in protein folding within the endoplasmic reticulum (ER).
Mechanism of Action: Alleviating Endoplasmic Reticulum Stress
In Huntington's disease, the mutant huntingtin protein (mHtt) misfolds and aggregates, leading to cellular dysfunction and death. One of the key pathological consequences of mHtt accumulation is the induction of ER stress. This compound, as a PDI inhibitor, has been shown to suppress the upregulation of ER stress proteins induced by mHtt. This modulation of the ER stress response is believed to be a primary contributor to its neuroprotective effects.
Safety Operating Guide
Proper Disposal Procedures for LOC14: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of LOC14 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
This document offers procedural, step-by-step guidance to directly address operational questions concerning this compound, a potent inhibitor of protein disulfide isomerase (PDI). Adherence to these protocols is critical for maintaining a safe research environment and ensuring regulatory compliance.
Essential Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its properties and associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
Key Chemical Properties of this compound: [1]
| Property | Value |
| CAS Number | 877963-94-5 |
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and DMF |
Hazard Identification and Personal Protective Equipment (PPE):
While a specific Safety Data Sheet for this compound was not found in the immediate search, general safety precautions for handling potent chemical inhibitors should be strictly followed. For a comparable PDI inhibitor, the hazards are listed as "Acute Toxicity, Oral (Category 3)". Therefore, it is prudent to handle this compound with a high degree of caution.
Minimum Recommended PPE:
-
Respiratory Protection: A properly fitted respirator is essential when handling the solid compound or when there is a risk of aerosol generation.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin and Body Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of exposure, chemical-resistant overalls or an apron should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. It is advisable to wear two pairs of gloves and change them frequently, especially if contamination is suspected.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. All chemical waste must be handled in accordance with institutional, local, and national regulations.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and any other solid materials that have come into contact with the compound should be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound, including experimental supernatants and washes, should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Container Labeling:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "877963-94-5"
-
The primary hazard(s) (e.g., "Toxic")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
3. Storage of Chemical Waste:
-
Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment area to prevent spills from spreading.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.
4. Arranging for Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS office to arrange for pickup and disposal.
-
Follow all institutional procedures for documenting and handing over hazardous waste.
Experimental Workflow and Disposal Plan
The following diagram illustrates a typical experimental workflow involving a chemical inhibitor like this compound and the corresponding disposal plan at each stage.
Caption: Experimental workflow and waste disposal plan for this compound.
This compound Mechanism of Action: PDI Inhibition
This compound is a potent inhibitor of Protein Disulfide Isomerase (PDI). PDI is a crucial enzyme in the endoplasmic reticulum (ER) that catalyzes the formation and rearrangement of disulfide bonds in newly synthesized proteins, a critical step in proper protein folding. By inhibiting PDI, this compound disrupts this process, leading to an accumulation of misfolded proteins and inducing ER stress. This mechanism is of significant interest in various research areas, including neurodegenerative diseases and cancer.
The following diagram illustrates the general signaling pathway affected by PDI inhibition.
References
Personal protective equipment for handling LOC14
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of LOC14 (CAS No. 877963-94-5), a potent protein disulfide isomerase (PDI) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given the nature of this compound as a bioactive small molecule, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Minimum Requirement | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields | Must be worn at all times when in the vicinity of this compound. For procedures with a risk of splashing, a full-face shield over safety glasses is required. |
| Hand Protection | Nitrile gloves | Select gloves that are resistant to the solvents being used with this compound (e.g., DMSO, ethanol). Check for breakthrough times and degradation data from the glove manufacturer. Discard and replace gloves immediately upon contamination. |
| Body Protection | Laboratory coat | A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required | If there is a potential for aerosolization of this compound, work should be conducted in a certified chemical fume hood. In the absence of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Storage:
-
Short-term (powder): Store at -20°C.
-
Long-term (powder): Store at -80°C for up to 3 years.[1]
-
In solvent: Aliquot stock solutions and store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.[1]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing: If working with the powdered form, weigh the required amount in a chemical fume hood to minimize inhalation risk.
-
Dissolving: this compound is soluble in DMSO (up to 50 mg/mL) and Ethanol (up to 19 mg/mL).[1] When preparing solutions, add the solvent to the vial containing the powdered this compound and vortex until fully dissolved.
-
Use in Experiments: When adding this compound to experimental setups, use appropriate precision dispensing tools to avoid splashes and spills.
-
Post-handling: After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol). Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified chemical waste disposal vendor in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a research laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
